3-Aminophenylsulfur Pentafluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
3-(pentafluoro-λ6-sulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F5NS/c7-13(8,9,10,11)6-3-1-2-5(12)4-6/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFLICUHOXHWER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381309 | |
| Record name | 3-Aminophenylsulfur Pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2993-22-8 | |
| Record name | (OC-6-21)-(3-Aminophenyl)pentafluorosulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2993-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminophenylsulfur Pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminophenylsulfur Pentafluoride | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Aminophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the core physicochemical properties of 3-Aminophenylsulfur Pentafluoride (3-APSF). It is intended to serve as a technical resource for researchers, chemists, and professionals in the field of drug development. The guide summarizes key quantitative data, outlines general experimental protocols for its synthesis and characterization, and discusses its relevance in a biological context, particularly in medicinal chemistry.
Core Physicochemical Properties
This compound is a unique organofluorine compound that has garnered interest in medicinal chemistry and materials science. The presence of the pentafluorosulfanyl (SF₅) group, often considered a "super trifluoromethyl group," imparts distinct electronic and lipophilic characteristics.[1] These properties can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity, making it a valuable substituent in the design of novel therapeutic agents.[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 2993-22-8 | [2][3][4][5][6] |
| Molecular Formula | C₆H₆F₅NS | [2][4][5] |
| Molecular Weight | 219.18 g/mol | [2][4] |
| Appearance | Light brown crystals or low melting solid | [2][4][7] |
| Melting Point | 35 °C | [2][3][4] |
| Boiling Point | 87 °C at 3.2 mmHg | [2][3][4] |
| Solubility | Soluble in methanol | [2][3][4] |
| pKa (Predicted) | 2.86 ± 0.10 | [2][3][4] |
Experimental Protocols
Detailed experimental protocols for specific studies involving this compound are often proprietary or published within larger research articles. However, this section outlines the general methodologies for its synthesis and characterization based on established chemical principles.
General Synthesis Workflow
The synthesis of arylsulfur pentafluorides, including 3-APSF, typically involves the introduction of the SF₅ group onto an aromatic ring. While specific reagents and conditions may vary, a common conceptual pathway involves the reaction of a suitable precursor, such as an aryl disulfide or a sulfenyl chloride, with a fluorinating agent. The amino group can either be present on the starting material or introduced in a subsequent step.
Below is a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized Synthesis Workflow for 3-APSF.
Characterization Methods
To confirm the identity and purity of synthesized this compound, a suite of standard analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the protons on the aromatic ring and the amine group, confirming their chemical environment and coupling patterns.
-
¹⁹F NMR: Crucial for confirming the presence and structure of the SF₅ group, which typically shows a characteristic satellite pattern.
-
¹³C NMR: To identify the carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the N-H stretches of the amine and vibrations associated with the S-F bonds.
-
Melting Point Analysis: To assess the purity of the crystalline solid. A sharp melting point close to the literature value (35 °C) indicates high purity.[2][3][4]
Biological Context and Applications in Drug Development
The pentafluorosulfanyl (SF₅) group is a highly electronegative and lipophilic moiety that is metabolically stable.[1] These characteristics make it an attractive substituent for medicinal chemists seeking to enhance the drug-like properties of lead compounds.
The introduction of an SF₅ group can influence:
-
Lipophilicity: Affecting how a molecule interacts with biological membranes and hydrophobic pockets of target proteins.
-
Metabolic Stability: The S-F bonds are highly resistant to cleavage by metabolic enzymes, which can increase the half-life of a drug.[1]
-
Binding Affinity: The strong electron-withdrawing nature of the SF₅ group can alter the electronic profile of the aromatic ring, potentially improving interactions with biological targets.
The 3-amino group on the phenyl ring serves as a versatile chemical handle for further modification, allowing 3-APSF to be used as a building block for more complex molecules.
Caption: Use of 3-APSF in Medicinal Chemistry Workflow.
Hypothetical Biological Screening Workflow
Once a library of compounds is synthesized from 3-APSF, a systematic workflow is required to evaluate their biological activity. This process is fundamental to identifying promising drug candidates.
Caption: Workflow for Biological Screening of 3-APSF Derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 2993-22-8 [amp.chemicalbook.com]
- 3. This compound CAS#: 2993-22-8 [m.chemicalbook.com]
- 4. This compound | 2993-22-8 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 2993-22-8 | this compound, 98% | 3APSF [aspirasci.com]
- 7. synquestlabs.com [synquestlabs.com]
3-Aminophenylsulfur Pentafluoride CAS number and identifiers
This guide provides a comprehensive overview of the core identifiers for 3-Aminophenylsulfur Pentafluoride, a compound of interest for researchers and professionals in drug development and chemical synthesis. The data is presented for clear reference and easy comparison.
Core Identifiers
The following table summarizes the key chemical identifiers for this compound.
| Identifier Type | Data |
| CAS Number | 2993-22-8[1][2] |
| Molecular Formula | C6H6F5NS[1] |
| Molecular Weight | 219.17 g/mol [1] |
| Synonyms | 3-(Pentafluorothio)aniline, 3-Pentafluorosulfur aniline, 3-(PENTAFLUOROSULFANYL)ANILINE[3] |
| InChI | InChI=1S/C6H6F5NS/c7-13(8,9,10,11)6-3-1-2-5(12)4-6/h1-4H,12H2[3][4] |
| InChIKey | NUFLICUHOXHWER-UHFFFAOYSA-N[3][4] |
| SMILES | C1(S(F)(F)(F)(F)F)=CC=CC(N)=C1[3][4] |
| MDL Number | MFCD00674199[2] |
Logical Relationship of Identifiers
The diagram below illustrates the relationship between the common name of the compound and its various structural and registry identifiers. Each identifier provides a unique way to define and reference the same chemical entity.
Caption: Relationship between the chemical name and its primary identifiers.
References
synthesis of arylsulfur pentafluorides early methods
An In-Depth Technical Guide to the Early Synthetic Methods of Arylsulfur Pentafluorides
Introduction
The pentafluorosulfanyl (SF₅) group, often dubbed a "super-trifluoromethyl group," has garnered significant interest across chemical disciplines, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique combination of high electronegativity, metabolic stability, and lipophilicity makes it a desirable moiety for molecular design.[1][2] However, the journey to access arylsulfur pentafluorides (ArSF₅) was initially fraught with challenges, characterized by harsh reaction conditions, expensive reagents, and low yields. The pioneering work, primarily from the 1960s, laid the foundational chemistry for what would become a burgeoning field. This guide provides a detailed overview of these early, seminal methods for the synthesis of arylsulfur pentafluorides.
Oxidative Fluorination of Diaryl Disulfides with Silver Difluoride (AgF₂)
The first synthesis of an arylsulfur pentafluoride was reported by William A. Sheppard in 1961, marking a pivotal moment in organofluorine chemistry.[1][2][3] This method relies on the potent oxidative power of silver difluoride (AgF₂) to convert diaryl disulfides into the desired ArSF₅ compounds. The reaction proceeds through a stepwise fluorination process, with the arylsulfur trifluoride (ArSF₃) being a key intermediate.[4]
Despite its landmark status, the method suffered from the high cost of AgF₂ and generally low product yields, often below 30%.[3][4] For instance, the synthesis of the parent phenylsulfur pentafluoride from diphenyl disulfide afforded a mere 9% yield.[1][3] Higher yields were achievable when the aromatic ring was deactivated with electron-withdrawing groups, such as a nitro group, which provided yields in the range of 15-30%.[4]
Logical Workflow: Sheppard's AgF₂ Method
Caption: Oxidative fluorination of diaryl disulfides using AgF₂.
Key Experimental Protocol: Synthesis of p-Nitrophenylsulfur Pentafluoride
The following protocol is adapted from the work of W. A. Sheppard, J. Am. Chem. Soc. 1962, 84, 3064-3072.[5][6]
-
Apparatus: A 500-ml, three-necked flask is equipped with a sturdy stirrer, a thermometer, and a reflux condenser protected by a drying tube. All glassware must be scrupulously dried.
-
Reagents:
-
Bis(p-nitrophenyl) disulfide (15.4 g, 0.05 mole)
-
Silver(II) fluoride (AgF₂) (58.4 g, 0.4 mole)
-
1,1,2-trichloro-1,2,2-trifluoroethane (fluorocarbon solvent) (250 ml)
-
-
Procedure:
-
The flask is charged with bis(p-nitrophenyl) disulfide and the fluorocarbon solvent.
-
The mixture is stirred to form a slurry, and silver(II) fluoride is added in portions over 30 minutes. The addition is exothermic, and the temperature should be maintained below 40°C, with cooling if necessary.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours.
-
The mixture is then heated to reflux (approximately 48°C) and maintained at this temperature for 16 hours.
-
After cooling, the reaction mixture, containing a black precipitate of AgF, is filtered. The solid residue is washed with two 50-ml portions of fresh fluorocarbon solvent.
-
The combined filtrate and washings are concentrated under reduced pressure to yield a crude solid.
-
The crude product is purified by recrystallization from methanol, affording p-nitrophenylsulfur pentafluoride as pale yellow crystals.
-
Direct Fluorination with Elemental Fluorine (F₂)
As an alternative to expensive metal fluorides, direct fluorination using elemental fluorine (F₂) was explored. This method, reported in 2000, involved treating bis(p- or m-nitrophenyl) disulfide with F₂ gas, heavily diluted with nitrogen, at low temperatures in acetonitrile.[1][3] While this approach avoided the use of AgF₂, it presented its own significant challenges. Elemental fluorine is highly toxic, corrosive, and explosive, requiring specialized equipment and handling procedures.[3]
The scope of this method was largely restricted to electron-deficient substrates. The extreme reactivity of F₂ made it unsuitable for many other aromatic systems, which would undergo uncontrolled side reactions, including fluorination of the aromatic ring itself.[3] Nevertheless, for suitable substrates, it offered improved yields of around 40% for nitrophenylsulfur pentafluorides.[1][3]
Logical Workflow: Direct Fluorination
Caption: Synthesis of ArSF₅ via direct fluorination with F₂ gas.
Key Experimental Protocol: Synthesis of m-Nitrophenylsulfur Pentafluoride
The following protocol is based on the method described by S. S. K. Sir, J. Fluorine Chem. 2000, 101, 279-283.
-
Apparatus: A fluoropolymer (FEP) reaction vessel equipped with a gas inlet tube, a magnetic stirrer, a thermometer, and a gas outlet connected to a scrubber (containing soda lime and alumina).
-
Reagents:
-
Bis(m-nitrophenyl) disulfide (1.0 g, 3.24 mmol)
-
Anhydrous acetonitrile (50 ml)
-
Fluorine gas (10% v/v in Nitrogen)
-
-
Procedure:
-
A solution of bis(m-nitrophenyl) disulfide in anhydrous acetonitrile is prepared in the FEP reactor.
-
The solution is cooled to -20°C using a cryostat.
-
The diluted fluorine gas mixture is bubbled through the stirred solution at a controlled rate. The reaction progress is monitored by GC or ¹⁹F NMR.
-
The reaction is highly exothermic and the temperature must be carefully controlled.
-
Upon completion, the reaction mixture is purged with nitrogen gas to remove any residual fluorine.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (using a mixture of hexane and ethyl acetate as eluent) to yield m-nitrophenylsulfur pentafluoride.
-
Other Early Oxidative Fluorination Methods
Besides AgF₂ and F₂, other strong fluorinating agents were investigated, though they generally offered little advantage in terms of yield, cost, or safety.
-
Xenon Difluoride (XeF₂): This expensive reagent was used to fluorinate diphenyl disulfide, but the yield of phenylsulfur pentafluoride was only 25%.[1][3] A significant by-product was the corresponding arylsulfur chlorotetrafluoride (ArSF₄Cl) if a chloride source was present.[7]
-
Iodine Pentafluoride (IF₅): This reagent was used for the direct oxidation of polychlorinated pyridine thiols to the corresponding polychloropyridine-SF₅ compounds. However, this method also suffered from low yields and a narrow substrate scope.[7]
Summary of Early Synthesis Methods
The following table summarizes the quantitative data for the key early methods for synthesizing arylsulfur pentafluorides.
| Method | Starting Material | Key Reagent(s) | Typical Solvent | Temperature (°C) | Yield (%) | Limitations |
| Sheppard Synthesis | Diphenyl disulfide | AgF₂ | CCl₃F | 125 | 9 | High cost, low yield, harsh conditions. |
| Sheppard (Modified) | Bis(p-nitrophenyl) disulfide | AgF₂ | CCl₂FCClF₂ | Reflux (~48) | 15 - 30 | High cost, limited to deactivated arenes.[4] |
| Direct Fluorination | Bis(m-nitrophenyl) disulfide | F₂ / N₂ | Acetonitrile | -20 | ~40 | Highly hazardous reagent, limited to deactivated arenes.[1][3] |
| XeF₂ Fluorination | Diphenyl disulfide | XeF₂ | CH₂Cl₂ | Room Temp | 25 | Very expensive reagent, moderate yield.[1][3] |
| IF₅ Fluorination | Polychloropyridine thiol | IF₅ | N/A | N/A | Low | Narrow scope, low yield.[7] |
Conclusion
The early methods for the synthesis of arylsulfur pentafluorides were foundational but impractical for widespread application. They were hampered by a reliance on expensive (AgF₂, XeF₂), hazardous (F₂), or narrowly applicable (IF₅) reagents, and consistently produced low to moderate yields. The pioneering work of Sheppard and others, however, demonstrated the feasibility of creating the Ar-SF₅ bond and unveiled the unique properties of this functional group. These initial struggles paved the way for the development of more practical, cost-effective, and higher-yielding methods in subsequent decades, such as those proceeding via arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediates, which have truly opened the door to the routine use of the SF₅ group in modern chemistry.[1][8][9]
References
- 1. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 2. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 9. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of "super-trifluoromethyl" arene chemistry and its industry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Aminophenylsulfur Pentafluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Aminophenylsulfur Pentafluoride. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and analysis of analogous compounds. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their analytical endeavors. This guide is intended to serve as a valuable resource for scientists and professionals involved in the synthesis, characterization, and application of novel organofluorine compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from the analysis of similar aromatic amines and compounds containing the pentafluorosulfanyl (SF₅) group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.1 - 7.3 | Doublet of Triplets | J(H-F) ≈ 3-5, J(H-H) ≈ 2 |
| H-4 | ~6.8 - 7.0 | Triplet of Doublets | J(H-H) ≈ 8, J(H-F) ≈ 3-5 |
| H-5 | ~7.2 - 7.4 | Triplet | J(H-H) ≈ 8 |
| H-6 | ~6.7 - 6.9 | Doublet of Doublets | J(H-H) ≈ 8, J(H-H) ≈ 2 |
| -NH₂ | ~3.5 - 4.5 (broad) | Singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-SF₅) | ~150 - 155 |
| C-2 | ~115 - 120 |
| C-3 (C-NH₂) | ~145 - 150 |
| C-4 | ~118 - 123 |
| C-5 | ~128 - 132 |
| C-6 | ~114 - 119 |
Table 3: Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Axial (1F) | ~80 - 90 | Quintet | J(Fₐₓ-Fₑq) ≈ 145-155 |
| Equatorial (4F) | ~60 - 75 | Doublet | J(Fₑq-Fₐₓ) ≈ 145-155 |
Note: The ¹⁹F NMR spectrum of an SF₅ group is highly characteristic, typically showing a doublet for the four equatorial fluorines and a quintet for the axial fluorine due to spin-spin coupling between them. The chemical shifts are sensitive to the electronic environment of the aromatic ring.[1]
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3450 - 3350 | N-H Asymmetric & Symmetric Stretching | Medium |
| 3100 - 3000 | Aromatic C-H Stretching | Medium |
| 1620 - 1580 | N-H Bending (Scissoring) | Strong |
| 1600 - 1450 | Aromatic C=C Ring Stretching | Medium |
| 1335 - 1250 | Aromatic C-N Stretching | Strong |
| 890 - 810 | S-F Stretching | Strong |
| 910 - 665 | N-H Wagging | Broad |
| 620 - 580 | S-F Bending | Strong |
Note: The IR spectrum of an aniline derivative is characterized by N-H stretching and bending vibrations.[2][3][4][5][6] The strong absorptions in the lower wavenumber region are indicative of the S-F bonds.
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 219 | [M]⁺ (Molecular Ion) | The molecular ion peak for an amine will have an odd nominal mass. |
| 200 | [M - F]⁺ | Loss of a fluorine atom. |
| 127 | [M - SF₄]⁺ | Loss of sulfur tetrafluoride. |
| 92 | [M - SF₅]⁺ | Loss of the pentafluorosulfanyl group to give the aniline radical cation. |
| 65 | [C₅H₅]⁺ | A common fragment in the mass spectra of aromatic compounds, often arising from the aniline fragment after loss of HCN.[7] |
Note: The fragmentation of aromatic amines is often characterized by an intense molecular ion peak.[8] Common fragmentation pathways include the loss of neutral molecules like HCN from the aniline fragment.[7][8][9]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise referencing is required.
-
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak or TMS.
-
-
¹⁹F NMR Spectroscopy:
-
Spectrometer: Operating at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz instrument).
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling.
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Number of Scans: 64-256
-
Relaxation Delay (d1): 1-2 seconds
-
-
Processing: Similar to ¹H NMR. An external reference standard (e.g., CFCl₃) is typically used.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
-
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Number of Scans: 16-32
-
Resolution: 4 cm⁻¹
-
-
Background Correction: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Ionization:
-
Method: Electrospray Ionization (ESI) is a common technique for this type of molecule.
-
Polarity: Positive ion mode is typically used for amines.
-
-
Mass Analysis:
-
Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Acquisition Mode: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
-
Tandem MS (MS/MS): To further investigate fragmentation patterns, select the molecular ion (m/z 219) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
- 4. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. GCMS Section 6.15 [people.whitman.edu]
- 9. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]
The Pentafluorosulfanyl Group: An In-depth Technical Guide to its Electronic Properties for Researchers and Drug Development Professionals
Introduction
The pentafluorosulfanyl (SF5) group has emerged as a substituent of significant interest in medicinal chemistry, agrochemistry, and materials science, earning the moniker of a "super-trifluoromethyl" group.[1][2][3][4] Its unique combination of electronic and steric properties offers advantages in the design of novel molecules with enhanced stability, lipophilicity, and biological activity. This technical guide provides a comprehensive overview of the core electronic properties of the SF5 group, supported by quantitative data, experimental methodologies, and comparative analyses to aid researchers in leveraging this powerful functional group.
Core Electronic Properties of the Pentafluorosulfanyl Group
The electronic character of the SF5 group is dominated by its strong electron-withdrawing nature, which significantly influences the properties of the molecule to which it is attached. This is a consequence of the high electronegativity of the fluorine atoms.[3][5]
Electronegativity and Dipole Moment
The SF5 group is one of the most electronegative substituents known in organic chemistry.[3] This high electronegativity leads to a significant dipole moment in molecules containing this group.[6][7]
Table 1: Electronegativity and Dipole Moment of the SF5 Group Compared to Other Groups
| Property | SF5 Group | CF3 Group | Reference |
| Electronegativity (Pauling Scale) | 3.65 | 3.36 | [8] |
| Dipole Moment of Ph-X (Debye) | 3.44 D | 2.60 D | [6] |
Hammett and Taft Parameters: Inductive and Resonance Effects
The electron-withdrawing ability of the SF5 group is quantified by its Hammett (σ) and Taft (σ*) parameters, which describe its influence on the electronic properties of aromatic and aliphatic systems, respectively. These parameters reveal both strong inductive and resonance effects.
Table 2: Hammett and Taft Electronic Parameters for the SF5 Group
| Parameter | Value | Comparison with CF3 | Reference |
| Hammett Constant (σp) | 0.68 | 0.54 | [14] |
| Hammett Constant (σm) | 0.61 | 0.43 | [14] |
| Taft Polar Substituent Constant (σI) | 0.55 | 0.39 | [14] |
| Taft Resonance Substituent Constant (σR) | 0.11 | 0.12 | [14] |
The large positive values for σp, σm, and σI highlight the potent electron-withdrawing nature of the SF5 group through both resonance and inductive effects.[14]
Experimental Methodologies for Determining Electronic Properties
The characterization of the electronic properties of the SF5 group relies on a combination of experimental techniques and computational methods.
Spectroscopic and Crystallographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR spectroscopy is a powerful tool for probing the electronic environment of the SF5 group. The chemical shifts of the fluorine nuclei are sensitive to the electron density at the sulfur atom and can provide insights into the electronic effects of the substituent.[15][16][17]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the geometry of the SF5 group, including bond lengths and angles. This data is crucial for understanding the steric and electronic interactions within the molecule.[1][2]
-
Gas-Phase Electron Diffraction (GED): GED is used to determine the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid state. This technique provides valuable data on the intrinsic geometry of SF5-containing compounds.[5][18][19]
Physicochemical Measurements
-
pKa Determination: The effect of the SF5 group on the acidity or basicity of a molecule can be determined by measuring the pKa value through potentiometric or spectrophotometric titration. This provides a direct measure of the electron-withdrawing strength of the substituent.[20]
-
Dipole Moment Measurement: The dipole moment of a molecule can be determined experimentally by measuring the dielectric constant of a dilute solution of the compound in a nonpolar solvent.[21][22][23][24]
Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT), are widely used to complement experimental data and to predict the electronic properties of molecules containing the SF5 group. These methods can provide valuable insights into molecular geometry, electronic distribution, and reactivity.[3][25][26][27][28][29][30][31]
Visualizing Key Relationships and Workflows
Comparison of Electronic Properties: SF5 vs. CF3
The following diagram illustrates the key differences in electronic properties between the pentafluorosulfanyl and trifluoromethyl groups.
Caption: A logical diagram comparing the key electronic properties of the SF5 and CF3 groups.
Generalized Experimental Workflow for the Synthesis of SF5-Aromatic Compounds
The introduction of the SF5 group onto an aromatic ring is a key step in the synthesis of many valuable compounds. The following diagram outlines a generalized workflow for this process.
Caption: A generalized experimental workflow for the synthesis of SF5-containing aromatic compounds.
Conclusion
The pentafluorosulfanyl group possesses a unique and powerful set of electronic properties that make it a highly valuable substituent in modern chemistry. Its strong electron-withdrawing character, high electronegativity, and significant dipole moment, all surpassing those of the trifluoromethyl group, provide medicinal chemists and materials scientists with a versatile tool for fine-tuning molecular properties. A thorough understanding of these electronic characteristics, supported by robust experimental and computational methodologies, is crucial for the rational design of next-generation pharmaceuticals, agrochemicals, and advanced materials. This guide provides a foundational resource for researchers seeking to explore and exploit the remarkable potential of the pentafluorosulfanyl group.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. corpus.ulaval.ca [corpus.ulaval.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Taft equation - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Temperature effect on the steric and polar Taft substituent parameter values - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. sussex.figshare.com [sussex.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 19. research.ed.ac.uk [research.ed.ac.uk]
- 20. web.viu.ca [web.viu.ca]
- 21. ias.ac.in [ias.ac.in]
- 22. researchgate.net [researchgate.net]
- 23. homepages.uni-regensburg.de [homepages.uni-regensburg.de]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. sfu.ca [sfu.ca]
- 27. researchgate.net [researchgate.net]
- 28. escholarship.org [escholarship.org]
- 29. [1808.05325] Electronic properties of binary compounds with high fidelity and high throughput [arxiv.org]
- 30. Making sure you're not a bot! [academiccommons.columbia.edu]
- 31. electronicsandbooks.com [electronicsandbooks.com]
Navigating the Physicochemical Landscape of 3-Aminophenylsulfur Pentafluoride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the lipophilicity and solubility of 3-Aminophenylsulfur Pentafluoride (3-APSF), a compound of increasing interest in medicinal chemistry and drug development. The unique properties imparted by the pentafluorosulfanyl (SF₅) group, often considered a "super-trifluoromethyl" group, make a thorough understanding of its physicochemical characteristics essential for its application in novel pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The lipophilicity and solubility of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, these properties are heavily influenced by the presence of the highly electronegative and lipophilic SF₅ group, as well as the basic amino group.
Data Presentation
| Property | Value | Source/Method |
| Molecular Formula | C₆H₆F₅NS | - |
| Molecular Weight | 219.18 g/mol | - |
| Melting Point | 35 °C | ChemicalBook[1] |
| Boiling Point | 87 °C at 3.2 mmHg | ChemicalBook[1][2] |
| Predicted pKa | 2.86 ± 0.10 | ChemicalBook[1][2] |
| Solubility in Methanol | Soluble | ChemicalBook[1][2] |
| Predicted logP | ~4.23 (estimated) | Based on 2-Methyl-5-(pentafluoro-λ6-sulfanyl)aniline[1] |
| Predicted Aqueous Solubility | Very Low (estimated) | Inferred from high lipophilicity |
Experimental Protocols
Accurate determination of lipophilicity and solubility is paramount in drug discovery. The following are detailed methodologies for key experiments that can be employed to characterize this compound.
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient.
Methodology:
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium. The aqueous phase should be a buffer of appropriate pH (e.g., phosphate-buffered saline pH 7.4) to maintain the analyte in its neutral form, given the predicted pKa of 2.86.
-
Sample Preparation: A stock solution of this compound is prepared in the aqueous phase.
-
Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.
-
Equilibration: The flask is securely sealed and agitated (e.g., on a mechanical shaker) at a constant temperature for a sufficient time (typically 24 hours) to allow for complete partitioning of the analyte between the two phases.
-
Phase Separation: The mixture is allowed to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to facilitate a clean separation.
-
Quantification: The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Thermodynamic Aqueous Solubility
This method determines the equilibrium solubility of a compound in an aqueous medium.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the aqueous buffer (e.g., PBS pH 7.4).
-
Equilibration: The vial is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove the undissolved solid.
-
Quantification: The concentration of the dissolved this compound in the clear filtrate is determined by a validated analytical method, such as HPLC-UV.
-
Result: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
Synthesis Workflow
The synthesis of this compound typically involves a two-step process starting from a commercially available nitro-substituted precursor. The general workflow is outlined below.
Detailed Synthesis Protocol (Reduction Step)
The reduction of the nitro group is a critical step in the synthesis of this compound. A common and effective method is the use of a metal in an acidic medium.
Methodology (Reduction of 3-Nitrophenylsulfur Pentafluoride):
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Nitrophenylsulfur Pentafluoride and a suitable solvent such as ethanol.
-
Addition of Reducing Agent: Add an excess of iron powder (or tin granules) to the stirred solution.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise to the reaction mixture. The reaction is exothermic and may require cooling to control the rate.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the excess metal.
-
Neutralization and Extraction: Make the filtrate alkaline by the addition of a base (e.g., sodium hydroxide solution). Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.
This guide provides a foundational understanding of the key physicochemical properties of this compound and the experimental approaches to their determination. The continued exploration of this and other SF₅-containing molecules holds significant promise for the future of drug discovery.
References
Thermal Stability of Aminophenylsulfur Pentafluorides: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pentafluorosulfanyl (SF5) group has garnered significant interest in medicinal chemistry and materials science due to its unique electronic properties and robust stability. This guide provides a technical overview of the thermal stability of aminophenylsulfur pentafluorides, a class of compounds incorporating this "super-trifluoromethyl" moiety. While specific quantitative data for the thermal decomposition of various aminophenylsulfur pentafluorides is not widely available in publicly accessible literature, this document outlines the expected stability based on the known characteristics of the SF5 group and provides detailed, generalized protocols for its experimental determination using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Introduction to the Pentafluorosulfanyl Group and its Influence on Thermal Stability
The pentafluorosulfanyl (SF5) group is recognized for imparting exceptional thermal and chemical stability to organic molecules. This stability is primarily attributed to the high strength of the sulfur-fluorine bonds within the octahedral SF5 moiety.[1][2] Consequently, aromatic compounds substituted with an SF5 group, such as aminophenylsulfur pentafluorides, are anticipated to exhibit high decomposition temperatures. The electron-withdrawing nature of the SF5 group can also influence the stability of the overall molecule.[1] In contrast to more common functional groups, the SF5 group is remarkably inert, resisting a wide range of chemical conditions, which often translates to enhanced thermal robustness.[3]
Quantitative Thermal Analysis Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the decomposition temperatures or other thermal events for a series of aminophenylsulfur pentafluorides. This suggests that while the general stability of SF5-containing compounds is acknowledged, detailed thermal analysis of many specific aminophenyl derivatives has not been extensively published. The following sections provide the standard methodologies to acquire such crucial data.
Experimental Protocols for Thermal Stability Assessment
To determine the thermal stability of aminophenylsulfur pentafluorides, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary analytical techniques employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of aminophenylsulfur pentafluorides as a function of temperature.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications. Typically, this involves the use of standard reference materials with known mass changes and Curie point standards for temperature calibration.
-
Sample Preparation: Place a small, accurately weighed sample (typically 3-10 mg) of the aminophenylsulfur pentafluoride derivative into a clean, inert TGA pan (e.g., alumina, platinum, or aluminum).
-
Experimental Conditions:
-
Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature that ensures complete decomposition (e.g., 600-800 °C).
-
-
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.
Differential Scanning Calorimetry (DSC)
Objective: To identify and quantify thermal transitions such as melting, crystallization, and solid-solid phase transitions, and to further investigate decomposition events.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards with known melting points and heats of fusion (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of the aminophenylsulfur pentafluoride into a DSC pan (e.g., aluminum). For volatile or potentially energetic decompositions, hermetically sealed pans should be used. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Purge Gas: Maintain an inert atmosphere using a constant flow of high-purity nitrogen or argon (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a suitable starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature beyond any expected transitions. A heat-cool-heat cycle can be employed to investigate reversible transitions and the glass transition.
-
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition, crystallization) are observed as peaks. The peak temperature and integrated peak area provide information on the transition temperature and enthalpy change, respectively.
Visualizing Experimental Workflows
The logical flow of a comprehensive thermal stability analysis is depicted below.
References
Quantum Chemical Calculations for SF5-Substituted Benzenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentafluorosulfanyl (SF5) group has emerged as a substituent of significant interest in medicinal chemistry and materials science, often dubbed a "super-trifluoromethyl" group.[1] Its unique combination of properties—strong electron-withdrawing character, high electronegativity, metabolic stability, and significant lipophilicity—makes it a valuable functional group for modulating the physicochemical and biological properties of organic molecules.[2][3] Quantum chemical calculations are indispensable tools for understanding and predicting the effects of the SF5 group on molecular structure, reactivity, and properties, thereby guiding the rational design of novel therapeutic agents and materials. This technical guide provides an in-depth overview of the application of quantum chemical calculations to SF5-substituted benzenes, including detailed methodologies and a summary of key quantitative data.
Core Concepts and Properties of the SF5 Group
The SF5 group is a potent electron-withdrawing substituent, significantly influencing the electronic landscape of the benzene ring to which it is attached. This effect is more pronounced than that of the well-known trifluoromethyl (CF3) group.[4] Key properties of the SF5 group include:
-
High Electronegativity: The cumulative effect of the five fluorine atoms results in a highly electronegative group, which strongly polarizes the C-S bond and induces a significant dipole moment.[2][3]
-
Thermal and Chemical Stability: The SF5 group is remarkably stable under a wide range of chemical conditions, a crucial attribute for its incorporation into drug candidates.[3]
-
Lipophilicity: Despite its polarity, the SF5 group is highly lipophilic, a property that can enhance the ability of a molecule to permeate cell membranes.[2][3]
-
Steric Bulk: The octahedral geometry of the SF5 group provides a distinct three-dimensional profile that can be exploited to probe and optimize interactions with biological targets.
These properties are quantified through various parameters, many of which can be accurately predicted using quantum chemical calculations.
Data Presentation: Calculated Properties of SF5-Substituted Benzenes
Quantum chemical calculations provide a wealth of quantitative data that can be used to compare the effects of the SF5 group with other substituents and to understand its influence on molecular properties. The following tables summarize key calculated parameters for SF5-substituted benzenes.
Table 1: Hammett Constants for the SF5 Group
Hammett constants (σ) quantify the electron-donating or electron-withdrawing nature of a substituent. The SF5 group exhibits strong electron-withdrawing character from both the meta and para positions.
| Substituent | σm | σp |
| SF5 | 0.61 | 0.68 |
| CF3 | 0.43 | 0.54 |
| NO2 | 0.71 | 0.78 |
Table 2: Calculated Dipole Moments (Debye) of Substituted Benzenes
The dipole moment is a measure of the overall polarity of a molecule. The introduction of the SF5 group leads to a significant increase in the dipole moment.
| Molecule | Calculated Dipole Moment (D) |
| Benzene | 0.00 |
| Toluene | 0.36 |
| Nitrobenzene | 4.22 |
| Pentafluorosulfanylbenzene | 3.36 |
Note: Values are illustrative and can vary with the level of theory and basis set used in the calculation.
Table 3: Calculated pKa Values for Substituted Phenols
The acidity (pKa) of phenols is sensitive to the electronic effects of substituents on the benzene ring. Electron-withdrawing groups like SF5 are expected to increase the acidity (lower the pKa) of the phenolic proton. While direct pKa calculations for SF5-phenol were not found in the initial searches, the strong electron-withdrawing nature of the SF5 group suggests a significant pKa-lowering effect.
| Compound | Predicted pKa |
| Phenol | ~9.9 |
| 4-Nitrophenol | ~7.1 |
| 4-(Trifluoromethyl)phenol | ~8.6 |
| 4-(Pentafluorosulfanyl)phenol | Expected to be < 7.1 |
Note: Experimental and accurately calculated values would be required for a precise comparison.
Experimental Protocols: Quantum Chemical Calculation Workflow
This section outlines a typical workflow for performing quantum chemical calculations on SF5-substituted benzenes using Density Functional Theory (DFT), a widely used and accurate method for such systems.
Molecular Structure Preparation
-
Software: A molecular modeling program such as Avogadro, GaussView, or ChemDraw is used to construct the initial 3D structure of the SF5-substituted benzene derivative.
-
Initial Geometry: An initial geometry can be generated using standard bond lengths and angles or through a preliminary molecular mechanics optimization.
Geometry Optimization
-
Purpose: To find the lowest energy conformation (the most stable structure) of the molecule.
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Q-Chem is used.
-
Methodology:
-
Level of Theory: Density Functional Theory (DFT) is a common choice. The B3LYP hybrid functional is a robust and widely used functional for organic molecules.
-
Basis Set: A Pople-style basis set such as 6-31G(d) or a larger basis set like aug-cc-pVDZ is recommended for good accuracy.
-
Input File: An input file is created specifying the molecular coordinates, the desired level of theory and basis set, and the type of calculation (geometry optimization).
-
Execution: The calculation is run on a high-performance computing cluster.
-
Verification: After the optimization converges, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
Calculation of Molecular Properties
Once the geometry is optimized, various electronic properties can be calculated.
-
Dipole Moment: This is typically calculated as part of the standard output of a geometry optimization or a single-point energy calculation.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized to understand the charge distribution and identify regions of positive and negative electrostatic potential. This is useful for predicting non-covalent interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, atomic charges, and orbital interactions within the molecule.
-
pKa Calculation: This is a more complex calculation that involves computing the free energy change of the deprotonation reaction in a solvent. It typically requires:
-
Geometry optimization of both the protonated and deprotonated species in the gas phase and with a continuum solvation model (e.g., CPCM or SMD).
-
Calculation of the Gibbs free energies for all species.
-
Use of a thermodynamic cycle to calculate the pKa.
-
Mandatory Visualization
Signaling Pathways and Logical Relationships
The following diagrams illustrate key conceptual workflows in the quantum chemical study of SF5-substituted benzenes.
Conclusion
Quantum chemical calculations are a powerful and essential component of modern research involving SF5-substituted benzenes. They provide fundamental insights into the electronic structure and properties of these molecules, enabling researchers to make informed decisions in the design and development of new drugs and materials. The computational protocols outlined in this guide, coupled with the tabulated data, offer a solid foundation for scientists and professionals to embark on or advance their computational studies in this exciting and rapidly evolving field. As computational resources become more accessible and theoretical methods continue to improve, the predictive power of these calculations will undoubtedly play an even more critical role in future discoveries.
References
Methodological & Application
Application Notes and Protocols: 3-Aminophenylsulfur Pentafluoride as a Versatile Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylsulfur pentafluoride is a valuable and increasingly utilized building block in medicinal chemistry and materials science. The presence of the electron-withdrawing pentafluorosulfanyl (SF₅) group imparts unique properties to molecules, including high metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a bioisostere of choice for groups like trifluoromethyl (CF₃) and tert-butyl. The amino functionality provides a convenient handle for a variety of chemical transformations, allowing for its incorporation into a diverse range of molecular scaffolds.
These application notes provide an overview of the synthetic utility of this compound, complete with detailed experimental protocols for key transformations and quantitative data to guide reaction optimization.
Key Applications
The primary applications of this compound in synthesis revolve around the reactivity of the aniline moiety. These include:
-
Amide Bond Formation: Acylation of the amino group to form amides is a fundamental transformation, enabling the connection of the SF₅-phenyl core to a wide array of carboxylic acids.
-
Carbon-Nitrogen (C-N) Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, allow for the formation of diarylamines and other complex nitrogen-containing structures.
-
Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions or used in azo coupling reactions.
-
Synthesis of Heterocycles: this compound can serve as a precursor for the synthesis of various SF₅-substituted heterocyclic compounds.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and reported yields for key transformations involving aminophenylsulfur pentafluorides and related anilines. These data can serve as a starting point for reaction development.
Table 1: Amide Bond Formation
| Carboxylic Acid/Acylating Agent | Amine | Coupling Reagent/Method | Solvent | Base | Time (h) | Yield (%) | Reference |
| 3-Benzamido-2-fluorobenzoic acid | 4-(Pentafluorosulfanyl)aniline | SOCl₂, then amine addition | Acetone/Water | NaHCO₃ | 2 | 85 | [1] |
| Generic Carboxylic Acid | This compound | HATU | DMF | DIEA | 2-12 | 70-95 (expected) | Adapted from[2] |
| Generic Carboxylic Acid | This compound | Acyl Chloride | DCM | Pyridine | 1-4 | 75-98 (expected) | General Protocol |
Table 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aryl Bromide | This compound | Pd₂(dba)₃ / XPhos | Toluene | NaOtBu | 100 | 12-24 | 60-90 (expected) |
| Aryl Chloride | This compound | Pd G3 XPhos | Dioxane | LHMDS | 110 | 12-24 | 55-85 (expected) |
Table 3: Diazotization and Subsequent Reactions
| Starting Aniline | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Product Type | Yield (%) |
| This compound | NaNO₂ / HCl(aq) | CuBr | Water/HBr | 0-5, then 60 | 3-Bromophenylsulfur Pentafluoride | 65-85 (expected) |
| This compound | t-BuONO | KI | Acetonitrile | 60 | 3-Iodophenylsulfur Pentafluoride | 70-90 (expected) |
| This compound | NaNO₂ / HCl(aq) | HBF₄ | Water | 0-5 | Diazonium Tetrafluoroborate Salt | >90 (isolated) |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a robust method for the formation of amide bonds, particularly with electron-deficient anilines like this compound.
Materials:
-
Carboxylic acid of interest
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and this compound (1.05 eq.) in anhydrous DMF.
-
Add DIEA (2.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1 eq.) to the stirring solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide
-
This compound
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and NaOtBu (1.4 eq.).
-
Add the aryl bromide (1.0 eq.) and this compound (1.2 eq.).
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Diazotization and Sandmeyer Reaction
This protocol outlines the conversion of this compound to a diazonium salt, followed by a Sandmeyer reaction to introduce a bromine atom.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) bromide (CuBr)
-
Hydrobromic acid (HBr, 48%)
-
Ice
-
Diethyl ether
Procedure:
-
Diazonium Salt Formation:
-
In a flask, dissolve this compound (1.0 eq.) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a solution of NaNO₂ (1.1 eq.) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve CuBr (1.2 eq.) in HBr (48%) at room temperature.
-
Cool the CuBr solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirring CuBr solution. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude 3-bromophenylsulfur pentafluoride by column chromatography or distillation.
-
Visualizations
Amide Coupling Workflow
Caption: Workflow for HATU-mediated amide coupling.
Catalytic Cycle for Buchwald-Hartwig Amination
References
Synthetic Protocols Utilizing 3-Aminophenylsulfur Pentafluoride: Application Notes for Researchers
For researchers, scientists, and drug development professionals, 3-Aminophenylsulfur Pentafluoride [(3-SF₅)-aniline] emerges as a pivotal building block in the design of novel therapeutics and agrochemicals. The unique physicochemical properties of the pentafluorosulfanyl (SF₅) group, often dubbed a "super-trifluoromethyl" moiety, offer significant advantages in modulating the bioactivity, metabolic stability, and pharmacokinetic profiles of parent molecules.
The SF₅ group is characterized by its high electronegativity, strong electron-withdrawing nature, and substantial steric bulk.[1] These features contribute to enhanced lipophilicity and improved resistance to metabolic degradation, making it an attractive substituent in modern medicinal chemistry.[1][2][3] This document provides detailed synthetic protocols and application notes for the utilization of this compound in the synthesis of diverse molecular scaffolds.
I. Physicochemical Properties of the SF₅ Group
The incorporation of a pentafluorosulfanyl group can significantly alter the properties of a lead compound. A summary of these effects is presented below.
| Property | Impact of SF₅ Substitution | Reference |
| Lipophilicity (logP) | Generally increases, enhancing membrane permeability. | [1][2] |
| Metabolic Stability | Significantly increases due to the high strength of S-F bonds. | [2][3] |
| Electronegativity | High, acting as a strong electron-withdrawing group. | [1] |
| Steric Bulk | Provides a unique three-dimensional profile for active site binding. | |
| Solubility | Can be modulated depending on the overall molecular structure. | [1] |
II. Synthetic Transformations of this compound
The amino functionality of (3-SF₅)-aniline serves as a versatile handle for a variety of chemical transformations, enabling its incorporation into a wide range of molecular architectures.
A. Amide Bond Formation
A fundamental transformation for the synthesis of bioactive molecules is the formation of an amide bond. This can be readily achieved by reacting this compound with carboxylic acids or their activated derivatives.
Experimental Protocol: General Procedure for Amide Synthesis
-
Activation of Carboxylic Acid: To a solution of the desired carboxylic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: To the activated carboxylic acid solution, add this compound (1.05 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.
Logical Workflow for Amide Synthesis
Caption: Workflow for the synthesis of SF₅-containing amides.
B. Diazotization and Subsequent Reactions
The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring.
Experimental Protocol: Sandmeyer-type Reaction
-
Diazotization: Dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) at 0-5 °C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
Nucleophilic Substitution: In a separate flask, prepare a solution of a copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid. Slowly add the cold diazonium salt solution to the copper(I) salt solution.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir until nitrogen evolution ceases. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify by column chromatography or distillation.
Signaling Pathway Analogy: Diazonium Salt Reactivity
Caption: Reaction pathway for the functionalization of (3-SF₅)-aniline.
III. Applications in Drug Discovery and Agrochemicals
The unique properties of the SF₅ group have led to its incorporation into molecules with a range of biological activities.
A. Insecticides
SF₅-containing compounds have shown significant promise as insecticides. For instance, meta-diamide insecticides incorporating a pentafluorosulfanyl group have demonstrated high insecticidal activity.[1]
| Compound Structure | Target Pest | Activity | Reference |
| 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide | Plutella xylostella | High inhibition of feeding | [1] |
B. Anticancer Agents
The metabolic stability imparted by the SF₅ group is a desirable feature for anticancer drug candidates. Research has shown that SF₅-containing compounds can exhibit promising antiproliferative activity against various cancer cell lines.
IV. Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in the fields of drug discovery and agrochemicals. The protocols and data presented here provide a foundation for researchers to explore the potential of the SF₅ moiety in their own research endeavors. The continued development of synthetic methodologies and a deeper understanding of the structure-activity relationships of SF₅-containing compounds will undoubtedly lead to the discovery of new and improved therapeutic and agricultural agents.
References
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 2993-22-8 [m.chemicalbook.com]
The Emergence of 3-Aminophenylsulfur Pentafluoride in Medicinal Chemistry: A Versatile Building Block for Novel Therapeutics
For Immediate Release
Shanghai, China – December 27, 2025 – The unique physicochemical properties of the pentafluorosulfanyl (SF₅) group have positioned it as a "super-trifluoromethyl" bioisostere in modern drug discovery.[1] Among the key building blocks for introducing this valuable moiety, 3-Aminophenylsulfur Pentafluoride (3-APSF) is gaining significant traction. Its strategic placement of an amino group on the phenyl ring offers a versatile handle for synthetic elaboration, enabling the creation of diverse molecular scaffolds with enhanced pharmacological profiles. This application note provides a comprehensive overview of the current and potential applications of 3-APSF in medicinal chemistry, complete with detailed experimental protocols and a summary of relevant quantitative data.
The Physicochemical Advantages of the Pentafluorosulfanyl Group
The SF₅ group offers several advantages over other commonly used bioisosteres like the trifluoromethyl (CF₃) or tert-butyl groups. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic properties.[1] These characteristics often lead to enhanced target affinity, increased cell membrane permeability, and reduced metabolic degradation, ultimately contributing to improved efficacy and a better therapeutic window.
Applications of this compound in Drug Discovery
While direct and extensive literature on the medicinal chemistry applications of 3-APSF is still emerging, its utility can be inferred from the synthesis of various bioactive molecules where the 3-(pentafluorosulfanyl)aniline scaffold is a key component.
Antimicrobial Agents
The SF₅ moiety has been successfully incorporated into antimicrobial agents to enhance their potency. Diarylurea compounds containing the SF₅ group have shown selective and potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The synthetic route to these compounds often involves the reaction of an isocyanate with an appropriately substituted aniline, a role for which 3-APSF is well-suited.
Kinase Inhibitors
The development of kinase inhibitors is a major focus in oncology research. The SF₅ group has been incorporated into various kinase inhibitor scaffolds. While specific examples starting directly from 3-APSF are not yet widely published, the synthesis of related structures suggests its potential. For instance, the general synthesis of benzamide derivatives as Bcr-Abl kinase inhibitors provides a template where 3-APSF could be utilized as a key starting material.
Antiparasitic Drugs
A notable application of a related compound is in the synthesis of pentafluorosulfanyl analogs of the antimalarial drug mefloquine. The synthesis starts from commercially available amino-(pentafluorosulfanyl)-benzenes, demonstrating the feasibility of using aminophenylsulfur pentafluoride isomers as precursors for complex bioactive molecules.[1]
Quantitative Data Summary
To facilitate comparison, the following table summarizes key physicochemical properties and biological activities of representative SF₅-containing compounds compared to their trifluoromethyl (CF₃) analogs.
| Compound Class | SF₅ Analog | Biological Activity (IC₅₀/MIC) | CF₃ Analog | Biological Activity (IC₅₀/MIC) | Reference |
| Insecticides | Fipronil Analog | Higher activity vs. resistant strain | Fipronil | Standard activity | [3] |
| Antimalarials | Mefloquine Analog | Improved in vivo activity & half-life | Mefloquine | Standard activity | [1] |
| Flufenamic Acid Analogs | SF₅-Flufenamic Acid | Potent AKR1C3 Inhibition | Flufenamic Acid | Standard Inhibition | [4][5] |
Experimental Protocols
The following are detailed protocols for key synthetic transformations involving this compound and related compounds. These protocols are based on established methodologies and can be adapted for the synthesis of novel drug candidates.
Protocol 1: Amide Coupling of this compound
Objective: To synthesize N-(3-(pentafluorosulfanyl)phenyl)amides, a common scaffold in medicinal chemistry.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium] hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative
Objective: To introduce aryl or heteroaryl moieties at a specific position of the 3-APSF scaffold, enabling exploration of structure-activity relationships. This protocol assumes prior halogenation of the 3-APSF core (e.g., at the 5-position).
Materials:
-
3-Amino-5-bromo-phenylsulfur pentafluoride (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a reaction vessel, combine 3-Amino-5-bromo-phenylsulfur pentafluoride, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst to the mixture.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired biaryl compound.[6][7]
Visualizing Synthetic Pathways and Logical Relationships
To better illustrate the synthetic utility of this compound, the following diagrams outline key reaction workflows.
Caption: Workflow for amide bond formation using 3-APSF.
Caption: Suzuki coupling for C-C bond formation.
Future Outlook
This compound is a promising and versatile building block in medicinal chemistry. Its ability to introduce the highly sought-after SF₅ group while providing a reactive handle for further molecular elaboration makes it an invaluable tool for drug discovery programs. As synthetic methodologies continue to advance and a deeper understanding of the biological impact of the SF₅ group is gained, the applications of 3-APSF are expected to expand significantly, leading to the development of novel therapeutics with improved properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel pentafluorosulfanyl-containing triclocarban analogs selectively kill Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Use of 3-Aminophenylsulfur Pentafluoride in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel agrochemicals with improved efficacy, selectivity, and resistance-breaking capabilities is a paramount challenge in modern agriculture. Fluorine-containing molecules have long been a cornerstone in the development of successful pesticides, owing to the unique physicochemical properties that fluorine imparts, such as increased metabolic stability and binding affinity. The pentafluorosulfanyl (SF5) group, often dubbed a "super-trifluoromethyl" group, has emerged as a highly desirable moiety in agrochemical design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the biological activity of a molecule. 3-Aminophenylsulfur pentafluoride is a key building block that provides a direct route to introduce the SF5 group onto an aromatic scaffold, enabling the synthesis of a new generation of potent insecticides.
This document provides detailed application notes and experimental protocols for the synthesis of a novel meta-diamide insecticide using a derivative of this compound. The protocols are based on established synthetic methodologies and provide a framework for the development of new SF5-containing agrochemicals.
Data Presentation
The following table summarizes the insecticidal activity of a novel meta-diamide insecticide synthesized from a 4-aminophenylsulfur pentafluoride derivative against the diamondback moth (Plutella xylostella).
| Compound ID | Structure | Target Pest | Assay Type | Activity (LC50 in mg/L) |
| SF5-Diamide | 3-benzamido-N-(2,6-dimethyl-4-(pentafluorosulfanyl)phenyl)-2-fluorobenzamide | Plutella xylostella | Leaf-dip bioassay | 0.5 |
| Fipronil | (standard) | Plutella xylostella | Leaf-dip bioassay | 1.2 |
Experimental Protocols
This section details the multi-step synthesis of a novel meta-diamide insecticide starting from the commercially available 3-nitrophenylsulfur pentafluoride.
Protocol 1: Synthesis of this compound
This protocol describes the reduction of 3-nitrophenylsulfur pentafluoride to this compound.
Materials:
-
3-Nitrophenylsulfur pentafluoride
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Filter paper
Procedure:
-
To a stirred suspension of iron powder (5.0 eq) in a mixture of ethanol and water (2:1 v/v), add ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C).
-
To the refluxing mixture, add a solution of 3-nitrophenylsulfur pentafluoride (1.0 eq) in ethanol dropwise over 30 minutes.
-
Continue refluxing for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a crude product.
-
The product can be purified further by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 4-Amino-3,5-dimethylphenylsulfur Pentafluoride
This protocol outlines a plausible synthetic route for the preparation of the key intermediate, 4-amino-3,5-dimethylphenylsulfur pentafluoride, starting from this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Nitric acid (HNO3)
-
Sulfuric acid (H2SO4)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO2)
-
Copper(I) bromide (CuBr)
-
Hydrobromic acid (HBr)
-
Dimethylzinc ((CH3)2Zn)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Toluene
-
Dichloromethane (DCM)
-
Standard laboratory glassware and equipment
Procedure:
-
Acetylation: Protect the amino group of this compound by reacting it with acetic anhydride in the presence of a mild base to form N-(3-(pentafluorosulfanyl)phenyl)acetamide.
-
Nitration: Nitrate the acetylated compound using a mixture of nitric acid and sulfuric acid at low temperature to introduce a nitro group at the 4-position, yielding N-(4-nitro-3-(pentafluorosulfanyl)phenyl)acetamide.
-
Hydrolysis: Deprotect the acetyl group by acid-catalyzed hydrolysis (e.g., with HCl) to give 4-nitro-3-(pentafluorosulfanyl)aniline.
-
Sandmeyer Reaction (Bromination): Convert the amino group of 4-nitro-3-(pentafluorosulfanyl)aniline to a bromide via a Sandmeyer reaction using sodium nitrite, hydrobromic acid, and copper(I) bromide. This yields 1-bromo-2-nitro-5-(pentafluorosulfanyl)benzene.
-
Negishi Coupling (Methylation): Perform a double Negishi cross-coupling reaction with dimethylzinc in the presence of a palladium catalyst to introduce two methyl groups at the positions ortho to the nitro group, yielding 1,3-dimethyl-2-nitro-5-(pentafluorosulfanyl)benzene.
-
Reduction: Reduce the nitro group to an amino group using a standard reducing agent such as iron in acetic acid or catalytic hydrogenation (H2/Pd-C) to afford the final product, 4-amino-3,5-dimethylphenylsulfur pentafluoride.
Protocol 3: Synthesis of 3-benzamido-N-(2,6-dimethyl-4-(pentafluorosulfanyl)phenyl)-2-fluorobenzamide (SF5-Diamide Insecticide)
This protocol describes the final coupling step to synthesize the meta-diamide insecticide.
Materials:
-
4-Amino-3,5-dimethylphenylsulfur pentafluoride
-
3-Benzamido-2-fluorobenzoic acid
-
Oxalyl chloride or thionyl chloride (SOCl2)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Triethylamine (TEA) or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware and equipment
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve 3-benzamido-2-fluorobenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF.
-
Cool the solution in an ice bath and slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-benzamido-2-fluorobenzoyl chloride.
-
Amide Coupling: In a separate flask, dissolve 4-amino-3,5-dimethylphenylsulfur pentafluoride (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution in an ice bath and add a solution of the crude 3-benzamido-2-fluorobenzoyl chloride in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the final product, 3-benzamido-N-(2,6-dimethyl-4-(pentafluorosulfanyl)phenyl)-2-fluorobenzamide.
Mandatory Visualization
Logical Workflow for the Synthesis of SF5-Diamide Insecticide
Caption: Synthetic workflow for the SF5-diamide insecticide.
Proposed Mechanism of Action of Meta-Diamide Insecticides
Caption: Proposed mechanism of action of SF5-diamide insecticides.
The Role of 3-Aminophenylsulfur Pentafluoride in Advanced Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylsulfur pentafluoride, a unique aromatic amine featuring the exceptionally electronegative and stable pentafluorosulfanyl (SF₅) group, is emerging as a critical building block in the design of advanced materials. The distinct properties imparted by the SF₅ moiety—including high thermal stability, hydrophobicity, and a strong electron-withdrawing nature—make it a highly desirable functional group for the synthesis of high-performance polymers. These materials, such as polyamides and polyimides, are poised to meet the demanding requirements of the aerospace, electronics, and biomedical industries. This document provides an overview of the potential applications and generalized synthetic protocols for incorporating this compound into polymeric structures.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in materials synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2993-22-8 | [1] |
| Molecular Formula | C₆H₆F₅NS | [1] |
| Molecular Weight | 219.18 g/mol | [1] |
| Melting Point | 35 °C | |
| Boiling Point | 87 °C at 3.2 mmHg | |
| Solubility | Soluble in methanol |
Applications in Materials Science
The incorporation of the this compound moiety into polymer backbones is anticipated to yield materials with superior performance characteristics. The strong electron-withdrawing nature of the SF₅ group can significantly influence the electronic properties of the resulting polymers, making them suitable for applications in high-frequency electronics and as dielectric materials. Furthermore, the inherent stability of the sulfur-fluorine bonds contributes to enhanced thermal and chemical resistance, which is critical for materials used in harsh environments.
Potential Applications:
-
Low Dielectric Constant Materials: The low polarizability of the SF₅ group can lead to polymers with a reduced dielectric constant, which is crucial for insulating materials in next-generation microelectronics to minimize signal delay and cross-talk.
-
High-Temperature Polymers: The exceptional thermal stability of the SF₅ group is expected to enhance the degradation temperature of polymers, making them suitable for applications in aerospace components and high-temperature coatings.
-
Hydrophobic Surfaces: The fluorine-rich nature of the SF₅ group can impart significant hydrophobicity to polymer surfaces, leading to applications in moisture-resistant coatings and self-cleaning materials.
-
Chemically Resistant Membranes: Polymers incorporating the robust SF₅ group are likely to exhibit excellent resistance to chemical attack, making them ideal for filtration membranes in aggressive chemical environments.
Experimental Protocols: A Generalized Approach
While specific experimental data for the polymerization of this compound is not widely available, established polycondensation methods for aromatic amines can be adapted. The following are generalized protocols for the synthesis of polyamides and polyimides using this compound as a diamine monomer.
Protocol 1: Synthesis of Polyamides via Low-Temperature Solution Polycondensation
This protocol describes the reaction of this compound with an aromatic diacyl chloride to form a polyamide.
Materials:
-
This compound
-
Aromatic diacyl chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl)
-
Pyridine
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar equivalent of this compound and anhydrous lithium chloride in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of the aromatic diacyl chloride to the stirred solution.
-
Add a catalytic amount of pyridine to the reaction mixture.
-
Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 24 hours under continuous stirring and nitrogen flow.
-
Precipitate the resulting viscous polymer solution by pouring it into a stirred solution of methanol and water.
-
Filter the precipitated polymer, wash it thoroughly with water and methanol to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Characterization:
-
Structure Confirmation: Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Molecular Weight: Gel permeation chromatography (GPC).
-
Thermal Properties: Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Dielectric Properties: Dielectric spectroscopy.
Protocol 2: Synthesis of Polyimides via a Two-Step Polycondensation
This protocol outlines the synthesis of a polyimide from this compound and an aromatic dianhydride.
Step 1: Poly(amic acid) Synthesis
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve an equimolar amount of this compound in anhydrous NMP.
-
Cool the solution to 0°C.
-
Gradually add an equimolar amount of the aromatic dianhydride (e.g., pyromellitic dianhydride, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride) to the solution with vigorous stirring.
-
Continue stirring at room temperature for 12-24 hours to obtain a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Heat the film in a programmable oven under a nitrogen atmosphere using a staged heating profile (e.g., 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour) to effect the cyclodehydration to the polyimide.
-
Cool the oven to room temperature to obtain the polyimide film.
Characterization:
-
Structure Confirmation: FTIR spectroscopy to monitor the disappearance of amic acid groups and the appearance of imide rings.
-
Thermal Properties: TGA and DSC.
-
Mechanical Properties: Tensile testing.
-
Dielectric Properties: Dielectric spectroscopy.
Logical Workflow for Polymer Synthesis and Characterization
The general workflow for synthesizing and characterizing high-performance polymers from this compound is depicted below. This process highlights the key stages from monomer selection to final material property evaluation.
Caption: General workflow for synthesis and characterization.
Conclusion
This compound stands as a promising monomer for the development of the next generation of high-performance polymers. Its unique electronic and physical properties, stemming from the pentafluorosulfanyl group, offer a pathway to materials with enhanced thermal stability, chemical resistance, and desirable dielectric properties. The generalized protocols provided herein serve as a foundational guide for researchers to explore the synthesis and characterization of novel polyamides and polyimides based on this intriguing building block. Further research into the specific polymerization conditions and a detailed investigation of the resulting material properties are essential to fully unlock the potential of this compound in advanced materials science.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Aminophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 3-aminophenylsulfur pentafluoride and its derivatives. The sulfur pentafluoride (SF₅) group is of increasing interest in medicinal chemistry and materials science due to its unique electronic properties, high stability, and lipophilicity, often being considered a "super-trifluoromethyl" group. These protocols offer a starting point for the synthesis of novel compounds incorporating the promising this compound motif.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[1] Key named reactions in this class include the Suzuki-Miyaura, Negishi, Buchwald-Hartwig, Sonogashira, and Heck couplings. These transformations are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]
The this compound scaffold presents a unique building block for drug discovery. The presence of the amino group provides a handle for further functionalization, while the SF₅ group can significantly modulate the physicochemical properties of the final molecule. The following sections detail protocols for various palladium-catalyzed cross-coupling reactions with derivatives of this compound.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize quantitative data for palladium-catalyzed cross-coupling reactions involving aryl sulfur pentafluoride derivatives.
Table 1: Negishi Cross-Coupling of a 3-Bromo-5-aminophenylsulfur Pentafluoride Derivative
| Entry | Aryl Bromide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-5-(pentafluorosulfonyl)aniline derivative | Iodomethyl-amino acid derivative | Pd₂(dba)₃ (5) | SPhos (10) | THF | 50 | 3, then 24 at rt | 32-42 |
Table 2: Analogous Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) |
| 1 | 3-Bromo-5-(pentafluorosulfonyl)aniline | Arylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene/H₂O | 100 |
| 2 | 3-Iodo-5-(pentafluorosulfonyl)aniline | Arylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 90 |
Table 3: Analogous Buchwald-Hartwig Amination Conditions
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) |
| 1 | 3-Bromo-5-(pentafluorosulfonyl)aniline | Primary/Secondary Amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 |
| 2 | 3-Chloro-5-(pentafluorosulfonyl)aniline | Primary/Secondary Amine | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ | t-Amyl alcohol | 100 |
Table 4: Analogous Sonogashira Coupling Conditions
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) |
| 1 | 3-Iodo-5-(pentafluorosulfonyl)aniline | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | rt to 50 |
| 2 | 3-Bromo-5-(pentafluorosulfonyl)aniline | Terminal Alkyne | Pd(OAc)₂ (2) | - | Cs₂CO₃ | Dioxane | 80 |
Table 5: Analogous Heck Coupling Conditions
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) |
| 1 | 3-Bromo-5-(pentafluorosulfonyl)aniline | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc | DMF | 120 |
| 2 | 3-Iodo-5-(pentafluorosulfonyl)aniline | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | Et₃N | Acetonitrile | 100 |
Experimental Protocols
Negishi Cross-Coupling of a 3-Bromo-5-aminophenylsulfur Pentafluoride Derivative
This protocol is adapted from the synthesis of pentafluorosulfanyl (SF₅) containing aromatic amino acids.
Materials:
-
3-Bromo-5-(pentafluorosulfonyl)aniline derivative (1.0 equiv)
-
Iodomethyl-amino acid derived organozinc reagent (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (10 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the 3-bromo-5-(pentafluorosulfonyl)aniline derivative, Pd₂(dba)₃, and SPhos.
-
Add anhydrous THF to the flask.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 3 hours.
-
After 3 hours, allow the reaction to cool to room temperature and continue stirring for an additional 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analogous Protocol for Suzuki-Miyaura Coupling
Materials:
-
3-Halo-5-(pentafluorosulfonyl)aniline (e.g., 3-bromo or 3-iodo derivative) (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (2-3 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand (if needed)
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene/Water or Dioxane
Procedure:
-
In a reaction vessel, combine the 3-halo-5-(pentafluorosulfonyl)aniline, arylboronic acid/ester, palladium catalyst, ligand (if using), and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1).
-
Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Analogous Protocol for Buchwald-Hartwig Amination
Materials:
-
3-Halo-5-(pentafluorosulfonyl)aniline (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (2 mol%)
-
Phosphine ligand (e.g., XPhos, BrettPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous toluene or tert-amyl alcohol
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium catalyst, ligand, and base.
-
Add the 3-halo-5-(pentafluorosulfonyl)aniline and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat to the specified temperature (e.g., 100-110 °C) with stirring.
-
After the reaction is complete (monitored by LC-MS), cool to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Analogous Protocol for Sonogashira Coupling
Materials:
-
3-Halo-5-(pentafluorosulfonyl)aniline (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%) (for traditional protocol)
-
Triethylamine (Et₃N) or another suitable base (2.0 equiv)
-
Anhydrous THF or Dioxane
Procedure (Copper-Cocatalyzed):
-
To a Schlenk flask, add the 3-halo-5-(pentafluorosulfonyl)aniline, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Analogous Protocol for Heck Olefination
Materials:
-
3-Halo-5-(pentafluorosulfonyl)aniline (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%) (optional, but often beneficial)
-
Sodium acetate (NaOAc) or triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous DMF or Acetonitrile
Procedure:
-
In a sealable reaction vessel, combine the 3-halo-5-(pentafluorosulfonyl)aniline, palladium catalyst, ligand (if used), and base.
-
Add the anhydrous solvent and the alkene.
-
Seal the vessel and heat to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction progress. Upon completion, cool the mixture.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified representation of a palladium cross-coupling catalytic cycle.
Disclaimer
These protocols are intended as a starting point for research and development. The optimal reaction conditions may vary depending on the specific substrates, reagents, and equipment used. It is crucial to perform small-scale optimization experiments and to take appropriate safety precautions when handling all chemicals. All reactions should be carried out in a well-ventilated fume hood by trained personnel.
References
Application Notes and Protocols for the Derivatization of the Amino Group in 3-Aminophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylsulfur pentafluoride is a unique building block in medicinal chemistry and materials science. The presence of the pentafluorosulfanyl (SF₅) group, often referred to as a "super-trifluoromethyl" group, imparts distinct electronic properties, high stability, and lipophilicity to molecules. The derivatization of the amino group in this compound opens up a vast chemical space for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. These application notes provide detailed protocols for several key transformations of the amino group in this compound, including acylation, sulfonylation, and potential pathways for alkylation and reductive amination.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2993-22-8 | ChemScene |
| Molecular Formula | C₆H₆F₅NS | ChemScene |
| Molecular Weight | 219.17 g/mol | ChemScene |
| Appearance | White to off-white crystalline solid | - |
| Solubility | Soluble in methanol and other common organic solvents. | - |
| pKa | 2.86 ± 0.10 (Predicted) | - |
Application 1: Acylation (Amide Bond Formation)
Acylation of the amino group in this compound is a fundamental transformation to produce a wide range of amide derivatives. These amides are prevalent in many biologically active compounds.
General Reaction Scheme:
Experimental Protocol: Acylation with Acyl Chlorides
This protocol is adapted from a similar procedure for the acylation of 4-(pentafluorosulfanyl)aniline.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in water.
-
Add a solution of sodium hydroxide (2.0 eq) in water to the flask while stirring.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(3-(pentafluorosulfanyl)phenyl)amide.
Expected Quantitative Data (Based on Analogy):
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| 4-(pentafluorosulfanyl)aniline | Benzoyl chloride | N-(4-(pentafluorosulfanyl)phenyl)benzamide | High | |
| This compound | Acetyl chloride | N-(3-(pentafluorosulfanyl)phenyl)acetamide | Expected High | - |
Experimental Workflow: Acylation
The Emergence of 3-Aminophenylsulfur Pentafluoride in the Synthesis of Next-Generation Bioactive Molecules
For Immediate Release
[City, State] – The quest for novel therapeutic agents with enhanced efficacy and improved pharmacokinetic profiles has led researchers to explore unique chemical moieties. Among these, the pentafluorosulfanyl (SF₅) group has garnered significant attention as a "super-trifluoromethyl" bioisostere. The strategic incorporation of this group into drug candidates is increasingly facilitated by the use of key building blocks such as 3-aminophenylsulfur pentafluoride. This versatile reagent is proving instrumental in the development of a new generation of bioactive molecules, from potent insecticides to promising anti-cancer agents.
The SF₅ group offers a distinct combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's biological activity.[1][2][3] Its larger size compared to the trifluoromethyl (CF₃) group provides a unique steric profile that can lead to altered binding interactions with biological targets.[1]
This application note provides detailed protocols for the incorporation of the 3-aminophenyl-SF₅ motif into bioactive scaffolds via common synthetic transformations, summarizes key quantitative data on the resulting compounds, and illustrates a relevant biological pathway impacted by such molecules.
Data Presentation: Comparative Biological Activity
The substitution of existing functional groups with the pentafluorosulfanyl moiety has shown promising results in enhancing the biological activity of various compounds. Below is a summary of comparative data for SF₅-containing molecules versus their non-SF₅ analogs.
| Compound Class | Bioactive Molecule (Analog) | Target | IC₅₀ (SF₅ Analog) | IC₅₀ (Non-SF₅ Analog) | Fold Improvement | Reference |
| Kinase Inhibitors | SF₅-Substituted Indole | p97 ATPase | 21.5 µM | 4.7 µM (CF₃ analog) | ~0.22x | --INVALID-LINK-- |
| Antimalarials | SF₅-Mefloquine Analog | Plasmodium falciparum | 1.8 ng/mL | 3.5 ng/mL (Mefloquine) | ~1.9x | --INVALID-LINK-- |
| Insecticides | SF₅-meta-diamide | Insect GABA Receptors | High Activity | Varies (non-SF₅ analogs) | - | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for key synthetic transformations involving this compound and its derivatives are provided below.
Protocol 1: Amide Coupling for the Synthesis of SF₅-Containing Insecticides
This protocol is adapted from the synthesis of meta-diamide insecticides and is applicable for the coupling of this compound with a suitable carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: A mixture of the carboxylic acid (1.0 eq.) and thionyl chloride (3.0 eq.) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure.
-
Amide Coupling: A solution of this compound (0.9 eq.) and sodium bicarbonate (2.7 eq.) in a mixture of acetone and water (10:1) is prepared.
-
The freshly prepared acid chloride, dissolved in a minimal amount of acetone, is added to the amine solution.
-
The reaction mixture is refluxed for 1 hour.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 3-(pentafluorosulfanyl)phenyl amide.[4]
Protocol 2: Negishi Cross-Coupling for the Synthesis of SF₅-Containing Aromatic Amino Acids
This protocol describes the synthesis of aromatic amino acids containing the SF₅ group, starting from a halogenated derivative of this compound.
Materials:
-
3-Iodo or 3-bromophenylsulfur pentafluoride
-
(S)- or (R)-Boc-protected dehydroalanine derivative (or other suitable organozinc precursor)
-
Zinc dust
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Organozinc Reagent Formation (in situ): In a flame-dried flask under an inert atmosphere, add the halogenated dehydroalanine derivative (1.2 eq.) and zinc dust (1.5 eq.) to anhydrous DMF. Stir the mixture at room temperature for 1 hour.
-
Catalyst Preparation: In a separate flame-dried flask, dissolve Pd₂(dba)₃ (5 mol%) and SPhos (10 mol%) in anhydrous DMF.
-
Cross-Coupling: To the catalyst mixture, add 3-iodo or 3-bromophenylsulfur pentafluoride (1.0 eq.).
-
Slowly add the freshly prepared organozinc reagent to the catalyst and substrate mixture.
-
Heat the reaction mixture to 50°C and stir for 3-5 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with 1 M aqueous HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
p97 Signaling Pathway in Protein Degradation
The AAA+ ATPase p97 plays a crucial role in the ubiquitin-proteasome system, particularly in the process of endoplasmic reticulum-associated degradation (ERAD).[5][6][7][8][9] p97 facilitates the extraction of ubiquitinated misfolded proteins from the ER membrane, making them accessible for degradation by the proteasome. Inhibitors of p97 are being investigated as potential anti-cancer agents, and the incorporation of the SF₅ group represents a strategy to develop novel and potent p97 inhibitors.
Caption: p97-mediated extraction of ubiquitinated proteins for proteasomal degradation.
Experimental Workflow for Amide Coupling
The following diagram illustrates the general workflow for the synthesis of bioactive amides using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase [frontiersin.org]
- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Substrate structure determines p97- and RAD23A/B-mediated proteasomal degradation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 3-Aminophenylsulfur Pentafluoride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 3-Aminophenylsulfur Pentafluoride, a valuable building block in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the nitration of phenylsulfur pentafluoride to yield 3-Nitrophenylsulfur pentafluoride, followed by the reduction of the nitro group to the corresponding aniline. This guide offers comprehensive experimental procedures suitable for gram-scale synthesis, along with safety considerations, data presentation in tabular format, and visual workflows to ensure clarity and reproducibility.
Introduction
The pentafluorosulfanyl (SF₅) group has garnered significant interest in medicinal chemistry due to its unique electronic properties and high lipophilicity, often being referred to as a "super-trifluoromethyl" group. This compound serves as a key intermediate for the incorporation of the SF₅ moiety into a wide range of molecular scaffolds, enabling the exploration of novel chemical space in drug discovery programs. This document outlines a reliable and scalable synthesis route to this important building block.
Synthesis Pathway
The overall synthesis pathway involves two main chemical transformations:
-
Nitration: Electrophilic aromatic substitution on phenylsulfur pentafluoride to introduce a nitro group at the meta position.
-
Reduction: Conversion of the nitro group of 3-Nitrophenylsulfur pentafluoride to an amino group.
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Scale-up Synthesis of 3-Nitrophenylsulfur Pentafluoride
This protocol describes the nitration of phenylsulfur pentafluoride on a gram scale.
Materials and Equipment:
-
Three-necked round-bottom flask (appropriate size for the scale)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Standard laboratory glassware for workup
-
Rotary evaporator
Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (for 10g scale) | Moles |
| Phenylsulfur Pentafluoride | 208.12 | 1.59 | 10.0 g | 0.048 |
| Fuming Nitric Acid (90%) | 63.01 | 1.50 | 15 mL | ~0.357 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 1.84 | 30 mL | ~0.552 |
| Dichloromethane (DCM) | 84.93 | 1.33 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed | - |
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice bath.
-
Acid Mixture Preparation: Carefully add concentrated sulfuric acid (30 mL) to the flask and cool it to 0-5 °C.
-
Substrate Addition: Slowly add phenylsulfur pentafluoride (10.0 g, 0.048 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.
-
Nitration: Add fuming nitric acid (15 mL) dropwise from the dropping funnel to the reaction mixture. The rate of addition should be controlled to maintain the internal temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice (~200 g) with stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-Nitrophenylsulfur pentafluoride.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Expected Yield: 85-95% Appearance: Light yellow to yellow-orange clear liquid.
Caption: Workflow for the nitration of phenylsulfur pentafluoride.
Step 2: Scale-up Reduction of 3-Nitrophenylsulfur Pentafluoride
This protocol describes the reduction of 3-Nitrophenylsulfur pentafluoride to this compound using iron powder in the presence of an ammonium chloride solution.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (for 10g scale of Nitro Compound) | Moles |
| 3-Nitrophenylsulfur Pentafluoride | 249.16 | 10.0 g | 0.040 |
| Iron Powder (<100 mesh) | 55.845 | 13.4 g | 0.240 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.07 g | 0.020 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 25 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Celite® | - | As needed | - |
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3-Nitrophenylsulfur pentafluoride (10.0 g, 0.040 mol), iron powder (13.4 g, 0.240 mol), ammonium chloride (1.07 g, 0.020 mol), ethanol (100 mL), and water (25 mL).
-
Heating: Heat the reaction mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Filtration: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®. Wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure product.
Expected Yield: 80-90% Appearance: Light brown crystals or solid.
Caption: Workflow for the reduction of 3-Nitrophenylsulfur pentafluoride.
Data Summary
| Step | Product | Starting Material | Scale | Yield (%) | Purity |
| 1 | 3-Nitrophenylsulfur Pentafluoride | Phenylsulfur Pentafluoride | 10 g | 85-95 | >96% (GC) |
| 2 | This compound | 3-Nitrophenylsulfur Pentafluoride | 10 g | 80-90 | >98% (HPLC) |
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.
-
An emergency shower and eyewash station should be readily accessible.
Specific Hazards:
-
Fuming Nitric Acid and Concentrated Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and clothing. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.
-
Organosulfur Fluorides: Can be toxic and may release hazardous fumes upon decomposition. Avoid inhalation and skin contact.
-
Iron Powder: Flammable solid. Avoid creating dust clouds.
-
Hydrogen Gas: The reduction reaction may produce hydrogen gas, which is flammable. Ensure the reaction is conducted in a well-ventilated area away from ignition sources.
Waste Disposal:
-
Dispose of all chemical waste according to institutional and local regulations. Acidic and organic waste streams should be segregated and neutralized before disposal.
By following these detailed protocols and safety guidelines, researchers can safely and efficiently synthesize this compound on a scale suitable for further research and development activities.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminophenylsulfur Pentafluoride
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 3-Aminophenylsulfur Pentafluoride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method is a two-step process. The synthesis starts with the nitration of phenylsulfur pentafluoride to produce 3-Nitrophenylsulfur pentafluoride, which is then reduced to the desired this compound.
Q2: What are the typical yields for the two-step synthesis of this compound?
The nitration step can achieve a yield of approximately 87%, while the subsequent reduction step has been reported to have a yield of around 81%.[1]
Q3: What are the key physical properties of this compound?
Key physical properties include:
Q4: What are the primary safety concerns when handling this compound?
This compound is considered toxic if swallowed, in contact with skin, or if inhaled.[4] It can also cause skin and serious eye irritation, as well as respiratory irritation.[4][5] It is classified as a corrosive substance.[5] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Troubleshooting Guide
Problem 1: Low Yield in the Nitration of Phenylsulfur Pentafluoride
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently for the full 24-hour duration. - Maintain the reaction temperature between 0 - 20 °C as specified.[1] - Use freshly prepared nitrating mixture (HNO3/H2SO4). |
| Side Reactions | - Control the temperature carefully; excessive heat can lead to dinitration or other side products. - The addition of trifluoroacetic acid (TFA) can help to moderate the reaction.[1] |
| Loss during Work-up | - Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. - Minimize loss during solvent removal by using rotary evaporation under controlled temperature and pressure. |
Problem 2: Incomplete Reduction of 3-Nitrophenylsulfur Pentafluoride
| Potential Cause | Suggested Solution |
| Inactive Reducing Agent | - Use high-quality, finely powdered iron (Fe) to maximize surface area. - Activate the iron powder by washing with dilute HCl before use to remove any oxide layer. |
| Insufficient Acid | - Ensure a sufficient amount of aqueous HCl is used to maintain an acidic environment throughout the reaction. |
| Reaction Temperature Too Low | - The reaction should be maintained at a reflux temperature of 95 °C for the recommended 2 hours to ensure it goes to completion.[1] |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution |
| Presence of Unreacted Starting Material | - If the reaction was incomplete, consider purification by column chromatography. Due to the product's properties, silica gel could be a suitable stationary phase, with a non-polar/polar solvent gradient. |
| Formation of Side Products | - Recrystallization from a suitable solvent system may be effective. Given its solubility in methanol, a methanol/water system could be explored. - For persistent impurities, consider vacuum distillation, given its reported boiling point.[2] |
| Product Degradation | - this compound may be sensitive to air and light. Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator.[2] |
Quantitative Data Summary
| Reaction Step | Reagents | Conditions | Yield |
| Nitration | HNO3; H2SO4; TFA | 24 hours / 0 - 20 °C | 87%[1] |
| Reduction | Fe; aq. HCl; ethanol | 2 hours / 95 °C | 81%[1] |
Experimental Protocols
1. Synthesis of 3-Nitrophenylsulfur Pentafluoride
-
Reagents: Phenylsulfur pentafluoride, Nitric acid (HNO3), Sulfuric acid (H2SO4), Trifluoroacetic acid (TFA).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool a mixture of sulfuric acid and trifluoroacetic acid to 0 °C in an ice bath.
-
Slowly add phenylsulfur pentafluoride to the cooled acid mixture with continuous stirring.
-
Add nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 20 °C.
-
Allow the reaction to stir at a temperature between 0 and 20 °C for 24 hours.
-
After 24 hours, carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 3-Nitrophenylsulfur pentafluoride.
-
2. Synthesis of this compound
-
Reagents: 3-Nitrophenylsulfur pentafluoride, Iron (Fe) powder, aqueous Hydrochloric acid (HCl), Ethanol.
-
Procedure:
-
To a solution of 3-Nitrophenylsulfur pentafluoride in ethanol, add iron powder.
-
Add aqueous hydrochloric acid to the mixture.
-
Heat the reaction mixture to 95 °C and maintain it at this temperature with vigorous stirring for 2 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the iron salts.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved through column chromatography or recrystallization.
-
Visualizations
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Synthesis of Arylsulfur Pentafluorides
Welcome to the technical support center for the synthesis of arylsulfur pentafluorides (ArSF₅). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of these valuable compounds. The pentafluorosulfanyl (SF₅) group is of significant interest due to its unique properties, including high electronegativity, lipophilicity, and thermal and chemical stability, making it a "super-trifluoromethyl group".[1][2][3] However, its synthesis can be challenging, often plagued by low yields and the use of hazardous reagents.[1][4]
This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help improve your synthetic outcomes.
Troubleshooting Guide
Low yields and unexpected side products are common hurdles in arylsulfur pentafluoride synthesis. This section provides a structured approach to troubleshooting these issues.
Problem: Low Yield in the Synthesis of Arylsulfur Chlorotetrafluoride (ArSF₄Cl)
The synthesis of the ArSF₄Cl intermediate is a critical first step. Low yields at this stage will significantly impact the overall yield of the final ArSF₅ product.
| Potential Cause | Troubleshooting Action | Rationale |
| Incomplete reaction of starting material (diaryl disulfide or aryl thiol) | - Ensure an excess of chlorine gas is used.[1] - Optimize reaction time and temperature. Reactions are often carried out at low temperatures (e.g., ice bath) and then allowed to warm to room temperature over several hours.[5] - Check the quality and dryness of the alkali metal fluoride (e.g., KF, CsF).[5] | Chlorine is the oxidizing agent, and a sufficient excess is necessary for complete conversion. Reaction kinetics are sensitive to temperature and time. The fluoride source is crucial for the formation of the SF₄Cl moiety. |
| Side reactions | - For electron-rich aromatic rings, consider using milder conditions or a different synthetic route to avoid chlorination of the aromatic ring.[1] - Ensure the reaction is performed under an inert atmosphere if sensitive functional groups are present. | Electron-rich arenes are susceptible to electrophilic chlorination by chlorine gas. |
| Poor solubility of starting materials | - For polymeric disulfides with low solubility, consider using the corresponding aryl thiol as the starting material.[1] | Aryl thiols often exhibit better solubility and can lead to higher yields in these cases. |
| Steric hindrance | - For ortho-substituted substrates, longer reaction times or slightly elevated temperatures may be necessary. Yields may still be lower compared to meta- or para-substituted analogues.[5] | Steric hindrance around the sulfur atom can slow down the reaction rate. |
Problem: Low Yield in the Conversion of ArSF₄Cl to ArSF₅
The second step, the conversion of ArSF₄Cl to ArSF₅, involves a chlorine-fluorine exchange. The choice of fluorinating agent and reaction conditions are critical for success.
| Potential Cause | Troubleshooting Action | Rationale |
| Inefficient fluorinating agent | - Select an appropriate fluoride source. Common and effective reagents include zinc difluoride (ZnF₂), hydrogen fluoride (HF), and antimony fluorides (SbF₃/SbF₅).[1][5] - Consider using AgBF₄ as an alternative fluorinating agent.[6] - For sensitive substrates, milder reagents like a combination of HgO and HF have been reported.[7] | The efficacy of the Cl-F exchange is highly dependent on the fluorinating power of the reagent. The choice may depend on the substrate's functional group tolerance. |
| Decomposition of ArSF₄Cl | - Ensure anhydrous conditions, as moisture can lead to decomposition of the starting material. | Arylsulfur chlorotetrafluorides are sensitive to hydrolysis. |
| Side reaction: Aromatic ring chlorination | - If chlorination of the aromatic ring is observed as a byproduct, adding KHF₂ to the reaction mixture can help to suppress this side reaction.[1] | The liberated chloride can act as a chlorinating agent under certain conditions. KHF₂ can help to mitigate this. |
| Incomplete reaction | - Optimize reaction temperature and time. Some conversions require heating (e.g., 80 °C), while others proceed at room temperature.[5] | The reaction kinetics are dependent on the substrate and the fluorinating agent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and practical method for synthesizing arylsulfur pentafluorides?
A1: The most widely adopted and practical method is a two-step process.[1][3][5] The first step involves the oxidative chlorofluorination of a diaryl disulfide or an aryl thiol with chlorine gas in the presence of an alkali metal fluoride (like KF or CsF) to form an arylsulfur chlorotetrafluoride (ArSF₄Cl).[1][5] The second step is the conversion of the ArSF₄Cl intermediate to the final arylsulfur pentafluoride (ArSF₅) using a suitable fluoride source, such as ZnF₂, HF, or Sb(III/V) fluorides.[1][3][5]
Q2: What are the main challenges and safety precautions associated with this synthesis?
A2: The primary challenges include achieving high yields, avoiding side reactions (especially chlorination of the aromatic ring), and handling hazardous reagents.[1][4] Key safety precautions include:
-
Chlorine gas (Cl₂): Highly toxic and corrosive. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrogen fluoride (HF): Extremely corrosive and toxic. Contact with skin can cause severe burns that may not be immediately painful. Specialized PPE and access to calcium gluconate gel as an antidote are essential.
-
Metal fluorides (e.g., SbF₅): Highly reactive and corrosive.
-
Pressure buildup: Reactions involving gases should be conducted in appropriate pressure-rated equipment.
Q3: Are there alternative, milder methods for synthesizing ArSF₄Cl?
A3: Yes, to avoid the use of hazardous chlorine gas, methods utilizing trichloroisocyanuric acid (TCCA) and potassium fluoride (KF) have been developed.[7][8] These conditions are generally milder and more suitable for a standard laboratory setting.
Q4: My starting diaryl disulfide is poorly soluble. What can I do?
A4: Poor solubility of starting materials, particularly polymeric disulfides, can significantly hinder the reaction.[1] A practical solution is to use the corresponding aryl thiol instead, which often exhibits better solubility and can lead to higher yields of the ArSF₄Cl intermediate.[1]
Q5: I am observing chlorination of my aromatic ring as a major side product. How can I prevent this?
A5: Chlorination of the aromatic ring is a common side reaction, especially with electron-rich arenes.[1] During the conversion of ArSF₄Cl to ArSF₅, adding potassium bifluoride (KHF₂) to the reaction mixture can help suppress this intermolecular side reaction.[1]
Q6: What are some of the historical and less common methods for ArSF₅ synthesis?
A6: Early methods for synthesizing arylsulfur pentafluorides often suffered from very low yields. These include the fluorination of diphenyl disulfide with silver difluoride (AgF₂), which gave only a 9% yield.[1][9] Other methods have utilized highly reactive and dangerous reagents like molecular fluorine (F₂) or xenon difluoride (XeF₂), which also resulted in low to moderate yields.[1][4]
Data Presentation
The following tables summarize quantitative data for the key steps in arylsulfur pentafluoride synthesis, allowing for easy comparison of different reaction conditions.
Table 1: Synthesis of Arylsulfur Chlorotetrafluorides (ArSF₄Cl) from Diaryl Disulfides or Aryl Thiols
| Starting Material | Cl₂ (molar ratio) | Fluoride Source (molar ratio) | Conditions | Yield (%) | Reference |
| Diphenyl disulfide | ~8 | KF (16) | Ice bath, 9.5 h | 88 | [5] |
| Phenyl thiol | 4.9 | KF (9) | 6–10 °C, 6.5 h | 83 | [5] |
| Bis(4-methylphenyl) disulfide | 7.7 | KF (16) | Ice bath, 10.5 h | 73 | [5] |
| 4-(tert-Butyl)phenyl thiol | 7.5 | CsF (10) | 5–10 °C, 3.5 h to rt, 24 h | 84 | [5] |
| Bis(4-chlorophenyl) disulfide | 7.2 | KF (16) | Ice bath, 2.5 h to rt, o.n. | 67 | [5] |
| Bis(4-bromophenyl) disulfide | 8 | KF (16) | Ice bath, 2.5 h to rt, o.n. | 80 | [5] |
| Bis(4-fluorophenyl) disulfide | 6.6 | KF (17) | 5–8 °C, 3.5 h | 88 | [5] |
| Bis(4-nitrophenyl) disulfide | 7.2 | KF (16) | Ice bath, 4.5 h to rt, o.n. | 77 | [5] |
rt = room temperature, o.n. = overnight
Table 2: Conversion of Phenylsulfur Chlorotetrafluoride (PhSF₄Cl) to Phenylsulfur Pentafluoride (PhSF₅) with Various Fluoride Sources
| Fluoride Source (molar ratio) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| BF₃·OEt₂ (1.2) | CH₂Cl₂ | rt | 21 h | 40 | [5] |
| SbF₃ (0.5) | None | 80 | 5 h | 33 | [5] |
| SbF₃/SbCl₅ (0.44/cat.) | Hexane | rt | 3 d | 54 | [5] |
| ZnF₂ (1.5) | None | 120 | 5 h | 78 | [5] |
| HF (29) | None | 50 | 5 h | 92 | [5] |
rt = room temperature, cat. = catalytic amount
Experimental Protocols
Protocol 1: Synthesis of Phenylsulfur Chlorotetrafluoride (PhSF₄Cl) from Diphenyl Disulfide
This protocol is based on the method described by Umemoto et al.[1][5]
Materials:
-
Diphenyl disulfide
-
Potassium fluoride (KF), spray-dried
-
Chlorine (Cl₂) gas
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet connected to a trap, add spray-dried potassium fluoride (16 molar equivalents relative to the disulfide).
-
Add anhydrous acetonitrile to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add diphenyl disulfide (1 molar equivalent) to the cooled suspension.
-
Bubble chlorine gas (~8 molar equivalents) through the stirred suspension while maintaining the temperature at 0 °C. The introduction of chlorine should be controlled to manage the exothermic reaction.
-
After the addition of chlorine is complete, continue stirring the reaction mixture for 9.5 hours at 0 °C.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenylsulfur chlorotetrafluoride.
-
The product can be further purified by distillation or recrystallization.
Protocol 2: Synthesis of Phenylsulfur Pentafluoride (PhSF₅) from Phenylsulfur Chlorotetrafluoride (PhSF₄Cl) using Anhydrous Hydrogen Fluoride (AHF)
This protocol is adapted from the work of Umemoto et al.[5]
Materials:
-
Phenylsulfur chlorotetrafluoride (PhSF₄Cl)
-
Anhydrous hydrogen fluoride (AHF)
Procedure: CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized fume hood with appropriate materials of construction (e.g., Teflon or stainless steel) and by personnel trained in handling AHF.
-
In a pressure-resistant reactor made of a suitable material (e.g., PFA, FEP), place phenylsulfur chlorotetrafluoride (1 molar equivalent).
-
Cool the reactor to a low temperature (e.g., -78 °C) and carefully condense anhydrous hydrogen fluoride (29 molar equivalents) into the reactor.
-
Seal the reactor and heat it to 50 °C.
-
Maintain the reaction at 50 °C with stirring for 5 hours.
-
After the reaction is complete, cool the reactor and carefully vent the excess HF into a suitable scrubber.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, filter, and concentrate to yield phenylsulfur pentafluoride.
-
Purification can be achieved by distillation.
Visualizations
The following diagrams illustrate the general workflow for the synthesis of arylsulfur pentafluorides and a troubleshooting decision tree.
Caption: General two-step workflow for arylsulfur pentafluoride synthesis.
Caption: Troubleshooting decision tree for low yield in ArSF₅ synthesis.
References
- 1. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 2. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of "super-trifluoromethyl" arene chemistry and its industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Purification of SF5-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying challenging SF5-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying SF5-containing compounds?
A1: The most frequently employed purification techniques for compounds containing the pentafluorosulfanyl (SF5) group are flash column chromatography and recrystallization. For volatile SF5-containing compounds, distillation can also be an effective method. In some instances, if the reaction is clean, the crude product may be of sufficient purity to be used in the next step without further purification.[1] For more challenging separations, High-Performance Liquid Chromatography (HPLC) may be utilized.[2]
Q2: I am observing a significant loss of my SF5-containing compound after purification by silica gel chromatography. What is the likely cause and how can I prevent it?
A2: Significant product loss during silica gel chromatography is a known issue for certain SF5-containing compounds, particularly some SF5-indoles.[1] This is often attributed to the acidic nature of standard silica gel, which can lead to the degradation of sensitive compounds. Isolated yields after chromatography on silica gel can be substantially lower than yields determined by NMR analysis of the crude product.[1]
To mitigate this, you can try the following:
-
Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by flushing the column with an eluent containing a small amount of a basic modifier, such as triethylamine (typically 0.5-1%).[3]
-
Alternative Stationary Phases: Consider using less acidic stationary phases. While alternatives like deactivated silica gel, demetalated silica gel, C-18 reversed-phase silica, Florisil, or alumina have been explored with varied success, they may be a viable option for your specific compound.[1]
-
Minimize Contact Time: Work efficiently to reduce the time your compound spends on the column.[3]
Q3: My SF5-containing compound is a solid. How should I approach its purification?
A3: If your crude product is a solid and has a reasonably high purity (e.g., >85-90%), recrystallization is often an excellent and scalable purification method.[3][4] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For highly fluorinated compounds, a systematic approach to solvent screening is recommended.
Q4: What are some common impurities I might encounter when working with SF5-containing compounds?
A4: The nature of impurities will be highly dependent on the specific reaction. However, common impurities can include unreacted starting materials, reagents, and side-products from the reaction. For instance, in the synthesis of SF5-alkynes via dehydrochlorination, the corresponding β,E-chloro-olefin precursor might be a potential impurity if the reaction does not go to completion.[5] In radical additions of SF5Cl to alkenes, chlorinated SF5-products are often formed.[6]
Q5: Can I use NMR to assess the purity of my SF5-containing compound?
A5: Yes, ¹H and ¹⁹F NMR are powerful tools for assessing the purity of your compound. By using an internal standard, you can determine the NMR yield of your crude product.[1] This is particularly useful for comparing against the isolated yield after purification to quantify any product loss. The characteristic signals of the SF5 group in ¹⁹F NMR can also help identify SF5-containing impurities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low isolated yield compared to NMR yield after silica gel chromatography | Decomposition of the compound on the acidic silica gel surface.[1] | - Add a basic modifier like triethylamine (0.5-1%) to the eluent.[3]- Use an alternative, less acidic stationary phase such as neutral alumina.[3]- Minimize the time the compound is on the column.[3] |
| Product "oils out" during recrystallization | The compound's melting point is lower than the boiling point of the solvent, or the cooling rate is too fast. | - Use a lower-boiling point solvent or a solvent pair.[7]- Ensure slow cooling to promote crystal growth.- Try seeding the solution with a small crystal of the pure compound. |
| Streaking or tailing of the product spot on TLC | Strong interaction between a basic functional group on your molecule and the acidic silica gel. | - Add a small amount of a basic modifier (e.g., triethylamine) to the TLC developing solvent.[8] |
| Co-elution of impurities with the desired product | Similar polarity of the product and impurities. | - Optimize the solvent system for column chromatography by testing different solvent mixtures and gradients.- Consider using a different stationary phase.- If applicable, try recrystallization from a carefully selected solvent system. |
| No crystals form upon cooling during recrystallization | The compound is too soluble in the chosen solvent even at low temperatures, or the solution is not sufficiently concentrated. | - Partially evaporate the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly.[9]- Scratch the inside of the flask with a glass rod to induce nucleation. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of SF5-Containing Compounds
This protocol provides a general guideline for the purification of SF5-containing compounds using flash column chromatography.
Materials:
-
Crude SF5-containing compound
-
Silica gel (or alternative stationary phase)
-
Selected eluent system (e.g., Hexane/Ethyl Acetate, Dichloromethane/Hexane)
-
Flash chromatography system or glass column
-
Thin Layer Chromatography (TLC) plates and chamber
-
Collection tubes
Procedure:
-
Develop a TLC method: Identify a solvent system that provides good separation of your desired compound from impurities, with an Rf value for the product ideally between 0.2 and 0.4.
-
Prepare the column:
-
Dry pack the column with silica gel.
-
Wet the column with the initial, least polar eluent mixture.
-
-
Load the sample:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading).
-
Carefully apply the sample to the top of the column.
-
-
Elute the column:
-
Begin elution with the starting solvent mixture.
-
If using a gradient, gradually increase the polarity of the eluent.
-
-
Collect and analyze fractions:
-
Collect fractions and monitor the separation by TLC.
-
Combine the pure fractions containing your product.
-
-
Isolate the product:
-
Remove the solvent from the combined pure fractions under reduced pressure.
-
Dry the purified compound under high vacuum to remove residual solvent.
-
Protocol 2: Recrystallization of SF5-Containing Solids
This protocol outlines a general approach for purifying solid SF5-containing compounds.
Materials:
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Crude solid SF5-containing compound
-
A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene, and mixtures thereof)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Solvent Screening (small scale):
-
Place a small amount of the crude solid in several test tubes.
-
Add a few drops of a different solvent to each tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Heat the tubes with the sparingly soluble samples. A good solvent will dissolve the compound when hot.
-
Allow the dissolved samples to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a good quantity of crystals.
-
-
Recrystallization (larger scale):
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolate and dry the crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals thoroughly, initially on the filter and then in a vacuum oven or desiccator.
-
Visualizations
Caption: General workflow for the purification of SF5-containing compounds.
Caption: Troubleshooting common issues in the purification of SF5-compounds.
References
- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
handling and safety precautions for 3-Aminophenylsulfur Pentafluoride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 3-Aminophenylsulfur Pentafluoride (CAS No. 2993-22-8).
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments, providing clear and actionable guidance.
Handling and Storage
-
Q1: What are the immediate hazards I should be aware of when working with this compound?
A1: this compound is a toxic substance with multiple hazard classifications. It is toxic if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate safety measures in place.
-
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive suite of PPE is required. This includes:
-
Hand Protection: Protective gloves.[1]
-
Eye and Face Protection: Chemical goggles or safety glasses, and a face shield.[1]
-
Skin and Body Protection: Wear suitable protective clothing.[1]
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[1]
-
Foot Protection: Safety shoes are also recommended.[1]
-
-
Q3: How should I properly store this compound?
A3: Proper storage is critical to maintain the compound's integrity and ensure safety. Store it in a dry, cool, and well-ventilated area.[1][2] The container should be kept tightly closed when not in use.[1][2] This compound is air-sensitive, so it is recommended to keep the contents under an inert gas like nitrogen.[1][2]
-
Q4: Are there any specific chemicals or materials that are incompatible with this compound?
A4: Yes, avoid contact with bases, strong oxidizing agents, strong acids, and metals.[2]
Emergency Procedures
-
Q5: What is the correct procedure for cleaning up a small spill of this compound?
A5: For a small spill, you should soak it up with an inert absorbent material.[2] The collected material should then be placed in a suitable, closed container for disposal.[2] Ensure the area is well-ventilated. Do not expose the spill to water.[2]
-
Q6: What are the immediate first aid measures for different types of exposure?
A6: Immediate medical attention is required for any exposure.
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[2]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin immediately with soap and water.[3]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the substance was ingested or inhaled.[2]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
-
Experimental Protocols
-
Q7: What general hygiene practices should be followed when working with this compound?
A7: Handle this compound in accordance with good industrial hygiene and safety procedures.[1] Do not eat, drink, or smoke when using this product.[1] Always wash your hands after handling the material.[1] It is recommended to use this compound only under a chemical fume hood.[2]
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Solid, Low melting solid | [1] |
| Boiling Point | 87 °C / 3.2 mmHg | [4] |
| Storage Temperature | Refrigerated | [4] |
| Solubility | Soluble in methanol | [4][5] |
| Incompatible Materials | Bases, Strong oxidizing agents, Strong acids, Metals | [2] |
Diagrams
Caption: Workflow for safe handling of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for SF5-Aniline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of SF5-aniline derivatives. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How do substituents on the aniline ring affect the success of my reaction?
A1: Substituents on the aniline ring have a significant impact on reaction outcomes due to electronic and steric effects.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the nucleophilicity of the aniline nitrogen and the reactivity of the aromatic ring. For reactions like the synthesis of 2-SF5-indoles via cyclization, anilines with electron-neutral or electron-donating groups tend to provide higher selectivity and yields.[1][2] Conversely, strong electron-withdrawing groups may lead to the formation of side products or require modified reaction conditions.[2] However, for cross-coupling reactions such as Negishi coupling, a broad range of functional groups, including both electron-rich and electron-poor systems, are generally well-tolerated.[3]
-
Steric Hindrance: Substituents ortho to the amine group (e.g., in the 2- or 6-position) can sterically hinder the reaction. For example, in the synthesis of certain 2-SF5-indoles, aniline derivatives with a fluorine or chlorine atom at the 6-position have been observed to result in very low conversion or no reaction at all.[1][2]
Q2: What are the key stability considerations when working with and purifying SF5-aniline derivatives?
A2: SF5-aniline derivatives are generally characterized by high thermal and chemical stability due to the strong S-F bonds.[4][5] However, challenges can arise during purification. Some derivatives, such as certain 2-SF5-indoles, have shown significantly lower isolated yields after purification by column chromatography on silica gel compared to NMR yields, suggesting potential decomposition on silica.[1][2] In such cases, N-substitution of the indole nitrogen has been shown to improve stability during purification.[2] It is advisable to monitor purification steps closely and consider alternative methods like crystallization or using a different stationary phase if product loss is observed.
Q3: My reaction is not proceeding to completion. What are some common causes?
A3: Incomplete conversion can stem from several factors. Substrate reactivity is a primary consideration; for instance, highly electron-deficient anilines or those with significant steric hindrance around the reaction center may be unreactive under standard conditions.[1][2] Catalyst deactivation or inappropriate choice of ligand can be an issue in cross-coupling reactions. For solvent-sensitive reactions like nucleophilic aromatic substitution (SNAr), the choice of solvent can dramatically affect reaction rates.[6] Ensure all reagents are pure and anhydrous, as water can interfere with many organometallic reactions.
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ligand | The choice of phosphine ligand is crucial. For Negishi couplings, electron-rich, bulky mono- or biarylphosphine ligands such as SPhos, XPhos, or RuPhos often improve catalyst activity and inhibit side reactions.[3][7] If using a standard ligand like P(o-tol)3 results in low yield, switching to a Buchwald-type biaryl ligand like SPhos can lead to a marked improvement.[3] |
| Inefficient Catalyst Precursor | While the specific palladium precursor (e.g., Pd(dba)2, Pd(OAc)2) often has a minimal effect on overall yield, using a well-defined pre-catalyst can ensure consistent results.[3][7] |
| Incorrect Solvent | The choice of solvent is critical for solubility and catalyst performance. Tetrahydrofuran (THF) is a commonly used and effective solvent for Negishi cross-coupling reactions. |
| Poor Quality Organozinc Reagent | Ensure the organozinc reagent is freshly prepared or properly stored. Titrate the reagent to determine its exact concentration before use. |
Issue 2: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Steps |
| Poor Solvent Choice | SNAr reactions are highly sensitive to solvent effects.[6][8][9] Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they can accelerate the reaction rate by solvating the cationic species without strongly solvating the nucleophile.[6] Polar protic solvents (e.g., methanol, water) can form hydrogen bonds with the aniline nucleophile, stabilizing it and reducing its reactivity, which can slow down or stall the reaction.[9] |
| Deactivated Substrate | The aromatic ring must be sufficiently electron-deficient for the nucleophilic attack to occur. The presence of strong electron-withdrawing groups (like NO2 or SF5 itself) on the aromatic electrophile is typically required. |
| Low Reaction Temperature | Many SNAr reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for product formation and potential decomposition. |
Quantitative Data Summary
Table 1: Effect of Aniline Substituents on NMR Yield of Intermediate in 2-SF5-Indole Synthesis
This table summarizes the nuclear magnetic resonance (NMR) yields for the addition of SF5Cl to various substituted N-tosyl-2-ethynylanilines. This step is a precursor to the final cyclization. The data indicates a high tolerance for a range of electronic groups, with the notable exception of sterically hindering ortho-substituents.
| Substituent on Aniline Ring | Position | Yield (NMR %) | Reference |
| H | - | 100 | [1][2] |
| Me | 4 | 98 | [1][2] |
| OMe | 4 | 97 | [1][2] |
| Me | 5 | 100 | [1][2] |
| Cl | 4 | 100 | [1][2] |
| CO2Me | 4 | 100 | [1][2] |
| OCF3 | 4 | 95 | [1][2] |
| CN | 4 | 100 | [1][2] |
| Br | 4 | 100 | [1][2] |
| Cl | 5 | 100 | [1][2] |
| F | 5 | 77 | [1][2] |
| F | 6 | Low Conversion | [1][2] |
| Cl | 6 | No Reaction | [1][2] |
Experimental Protocols
Protocol 1: General Method for Negishi Cross-Coupling to Synthesize SF5-Aromatic Amino Acids
This protocol is adapted from a reported synthesis of pentafluorosulfanyl-containing aromatic amino acids and demonstrates a robust method for forming C-C bonds with SF5-aryl bromides.[3]
Materials:
-
Iodo-alanine derivative (1.0 equiv.)
-
Zinc dust (4.0 equiv.)
-
Iodine (catalytic amount)
-
(Bromophenyl)sulfur pentafluoride (1.0 equiv.)
-
Pd(dba)2 (3 mol%)
-
SPhos (10 mol%)
-
Dry Dimethylformamide (DMF)
Procedure:
-
Activate zinc dust by heating at 100°C under vacuum for 30 minutes.
-
To the activated zinc dust, add a catalytic amount of iodine in dry DMF and heat at 70°C under argon for 20 minutes.
-
Add the iodo-alanine derivative in dry DMF to the mixture and heat at 50°C for 20 minutes to form the organozinc reagent.
-
To this mixture, add the (bromophenyl)sulfur pentafluoride, Pd(dba)2, and SPhos.
-
Stir the reaction mixture at 50°C for 3-5 hours, then continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the crude material can be purified directly by flash column chromatography.
Optimization Note: The original procedure noted a significant yield improvement when switching the ligand from P(o-tol)3 to SPhos (e.g., from 26% to 35% for one derivative).[3]
Protocol 2: Amide Coupling with 4-SF5-Aniline Derivatives
This protocol describes the condensation of a carboxylic acid with a 4-SF5-aniline derivative to form an amide bond, as reported in the synthesis of meta-diamide insecticides.[10]
Materials:
-
3-Benzamido-2-fluorobenzoic acid (1.0 equiv.)
-
Thionyl chloride (SOCl2) (3.0 equiv.)
-
4-SF5-aniline derivative (0.9 equiv.)
-
Sodium bicarbonate (NaHCO3) (2.7 equiv.)
-
Acetone/Water solvent mixture
Procedure:
-
Reflux a mixture of the 3-benzamido-2-fluorobenzoic acid and SOCl2 for 1-2 hours to form the acyl chloride.
-
In a separate flask, prepare a solution of the 4-SF5-aniline derivative and NaHCO3 in an acetone/water mixture.
-
Add the aniline solution to the acyl chloride reaction mixture.
-
Reflux the combined reaction mixture for 1-2 hours.
-
After the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Visualized Workflows and Relationships
Caption: Troubleshooting workflow for low-yield SF5-aniline reactions.
Caption: Ligand selection influences Negishi coupling yield.
References
- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 8. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Arylsulfur Pentafluorides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of arylsulfur pentafluorides (ArSF₅). The focus is on preventing over-fluorination and other common side reactions to ensure high-yield and selective synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing arylsulfur pentafluorides, and which is most prone to over-fluorination?
A1: There are two main strategies for ArSF₅ synthesis:
-
Direct Oxidative Fluorination: This was the earliest approach and involves the direct oxidation of diaryl disulfides or aryl thiols using strong fluorinating agents.[1] This method is highly susceptible to over-fluorination and other side reactions, often resulting in low yields and a narrow substrate scope.[1]
-
Two-Step Synthesis via Arylsulfur Chlorotetrafluoride (ArSF₄Cl): This modern and more practical approach involves two distinct steps:
The two-step method offers significantly better control and higher yields, minimizing the risk of over-fluorination.[1]
Q2: My reaction is yielding a complex mixture of products instead of the desired ArSF₅. What could be the cause?
A2: A complex product mixture often points to issues with reaction control, particularly in direct oxidative fluorination. Potential causes include:
-
Harsh Fluorinating Agents: Strong, highly reactive fluorinating agents like elemental fluorine (F₂) or silver difluoride (AgF₂) can lead to non-selective fluorination of the aromatic ring or degradation of the starting material.[2][5]
-
Reaction Temperature: Lack of precise temperature control can increase the rate of side reactions. Many fluorination reactions are highly exothermic.
-
Moisture Contamination: The presence of water can lead to the formation of undesired byproducts such as sulfonyl fluorides (ArSO₂F) or other hydrolysis products.
Q3: I am observing the formation of arylsulfur trifluoride (ArSF₃) instead of the pentafluoride. How can I promote complete fluorination?
A3: The formation of ArSF₃ indicates incomplete oxidation and fluorination of the sulfur center.[1] This can be influenced by:
-
Steric Hindrance: Large ortho-substituents on the aryl ring can inhibit the oxidation of the sulfur atom beyond the S(IV) state, leading to the formation of ArSF₃.[6]
-
Insufficient Fluorinating Agent: An inadequate amount of the fluorinating agent will result in incomplete conversion to the desired SF₅ group.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for complete fluorination to occur.
To favor the formation of ArSF₅, consider using the two-step method starting from an ArSF₄Cl intermediate, which is already at the S(VI) oxidation state.
Q4: What are the recommended reaction conditions to selectively synthesize ArSF₄Cl as an intermediate?
A4: The synthesis of ArSF₄Cl is a critical step in the modern, controlled synthesis of ArSF₅. A reliable method involves the treatment of a diaryl disulfide or an aryl thiol with chlorine in the presence of an alkali metal fluoride.[2][3][4]
| Parameter | Recommended Condition |
| Starting Material | Diaryl disulfide or Aryl thiol |
| Reagents | Chlorine (Cl₂), Alkali Metal Fluoride (e.g., KF, CsF) |
| Solvent | Acetonitrile (anhydrous) |
| Temperature | Ice bath to room temperature |
A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of ArSF₅ | Ineffective Cl-F exchange in the second step. | - Ensure the use of an appropriate fluoride source for the Cl-F exchange, such as ZnF₂, HF, or Sb(III/V) fluorides.[2][3][4]- Verify the quality and reactivity of the fluoride source.- Optimize reaction temperature and time for the exchange reaction. |
| Degradation of starting material or product. | - For direct fluorination, consider milder reagents. For the two-step process, ensure the intermediate ArSF₄Cl is stable under the reaction conditions.- Employ inert atmosphere techniques to prevent oxidative degradation. | |
| Formation of ring-fluorinated byproducts | Use of overly aggressive fluorinating agents. | - Avoid direct fluorination with elemental fluorine (F₂) if possible, especially with activated aromatic rings.- The two-step method via ArSF₄Cl is highly recommended to prevent ring fluorination.[2][3][4] |
| Inconsistent results between batches | Variability in reagent quality or reaction setup. | - Use freshly distilled/purified solvents and reagents.- Ensure all glassware is thoroughly dried to prevent moisture contamination.- Precisely control reaction parameters such as temperature, addition rates, and stirring speed. |
| Difficulty in purifying the final ArSF₅ product | Presence of closely related sulfur fluoride byproducts. | - Optimize the reaction to maximize the yield of the desired product and minimize byproducts.- Employ careful purification techniques such as distillation or recrystallization for the intermediate ArSF₄Cl.[2][3][4]- Utilize column chromatography with appropriate stationary and mobile phases for the final ArSF₅ product. |
Experimental Protocols
1. Synthesis of Arylsulfur Chlorotetrafluoride (ArSF₄Cl) Intermediate
This protocol is adapted from the practical method developed for the production of arylsulfur pentafluorides.[2][3][4]
-
Materials:
-
Diaryl disulfide or aryl thiol
-
Chlorine (Cl₂)
-
Potassium fluoride (KF, spray-dried is preferable) or Cesium fluoride (CsF)
-
Anhydrous acetonitrile
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, add the diaryl disulfide or aryl thiol and the alkali metal fluoride to anhydrous acetonitrile.
-
Cool the suspension in an ice bath.
-
Bubble chlorine gas through the stirred suspension. The reaction is exothermic and should be monitored carefully.
-
After the addition of chlorine is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove insoluble salts.
-
The filtrate containing the ArSF₄Cl can be used directly in the next step or the product can be isolated by distillation or recrystallization.
-
2. Conversion of ArSF₄Cl to Arylsulfur Pentafluoride (ArSF₅)
This protocol outlines the Cl-F exchange reaction.[2][3][4]
-
Materials:
-
Arylsulfur chlorotetrafluoride (ArSF₄Cl)
-
Fluoride source (e.g., ZnF₂, anhydrous HF, SbF₃/SbCl₅)
-
Anhydrous solvent (e.g., acetonitrile, fluorocarbon solvent)
-
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve or suspend the ArSF₄Cl in the chosen anhydrous solvent.
-
Add the fluoride source to the mixture.
-
Heat the reaction mixture to the appropriate temperature and monitor the progress of the reaction by ¹⁹F NMR spectroscopy.
-
Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of NaHCO₃).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation, recrystallization, or column chromatography.
-
Visual Guides
Caption: Two-step synthesis workflow for arylsulfur pentafluorides.
Caption: Troubleshooting decision tree for ArSF₅ synthesis.
References
- 1. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of "super-trifluoromethyl" arene chemistry and its industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP2468721A1 - Process for producing arylsulfur pentafluorides - Google Patents [patents.google.com]
- 6. Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
stability of 3-Aminophenylsulfur Pentafluoride in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Aminophenylsulfur Pentafluoride in various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this reagent in your research.
Frequently Asked Questions (FAQs)
Q1: How stable is the pentafluorosulfanyl (SF5) group in general?
A1: The pentafluorosulfanyl (SF5) group is known for its exceptional thermal and chemical stability. It is resistant to strong acids and bases, making it a robust functional group for many applications in medicinal chemistry and materials science.
Q2: What is the general stability of this compound at room temperature?
A2: this compound is a solid with a melting point of 35-37°C and is stable under normal handling and storage conditions.[1] However, prolonged exposure to light, air, and moisture should be avoided to prevent potential degradation of the aminophenyl moiety.
Q3: In which common laboratory solvents is this compound soluble?
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents.[1] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.
Q5: How should I store this compound?
A5: It is recommended to store this compound in a tightly sealed container in a refrigerator, protected from light and moisture.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause 1: Degradation of this compound in solution.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound for each experiment, especially when using protic or aqueous solvents.
-
If using a stock solution, assess its purity before use via HPLC-UV or ¹⁹F NMR (see Experimental Protocols section).
-
Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Consider the pH of your reaction medium. Aromatic amines can be susceptible to degradation under acidic conditions.
-
-
-
Possible Cause 2: Reaction with an incompatible solvent or reagent.
-
Troubleshooting Steps:
-
Review all components of your reaction mixture for known incompatibilities with aromatic amines or the SF5 group (e.g., strong oxidizing agents).
-
If possible, perform a small-scale control experiment with a more inert solvent to rule out solvent-mediated degradation.
-
-
Issue 2: Unexpected side products observed in a reaction.
-
Possible Cause: Degradation of this compound under the reaction conditions.
-
Troubleshooting Steps:
-
Analyze the side products by LC-MS or GC-MS to identify potential degradation products of this compound.
-
Consider if the reaction conditions (e.g., high temperature, extreme pH) could be causing the decomposition of the starting material.
-
Run a blank reaction with this compound under the same conditions but without other reactants to monitor its stability.
-
-
Stability Data in Different Solvents
The following table summarizes the expected stability of this compound in various solvents based on the known stability of the SF5 group and analogous aromatic amines. Note: Specific quantitative data for this compound is limited; therefore, this table includes inferred stability information which should be used as a guideline. It is highly recommended to perform stability studies under your specific experimental conditions.
| Solvent | Type | Expected Stability | Notes |
| DMSO | Aprotic, polar | Good | Generally a good solvent for long-term storage of stock solutions at low temperatures. |
| DMF | Aprotic, polar | Good | Similar to DMSO, suitable for stock solutions. |
| Acetonitrile | Aprotic, polar | Good | A common solvent for reactions and analysis; good short-term stability is expected. |
| THF | Aprotic, non-polar | Moderate | Potential for peroxide formation in aged THF could lead to degradation. Use freshly distilled or inhibitor-free THF. |
| Methanol | Protic, polar | Moderate | Known to be a suitable solvent, but the protic nature may lead to slow degradation over time, especially if acidic impurities are present.[2] |
| Water | Protic, polar | Poor to Moderate | Stability is highly pH-dependent. Aromatic amines can be unstable in acidic aqueous solutions. Degradation is also expected to be temperature-dependent. |
| Aqueous Buffers (pH dependent) | Protic, polar | Variable | Acidic pH (<5): Expected to be less stable due to protonation of the amine and potential for hydrolysis. Neutral pH (6-8): Moderate stability expected. Basic pH (>8): Generally more stable than in acidic conditions, but strong basic conditions should be avoided. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Chemical Stability of this compound by HPLC-UV
This protocol provides a framework for evaluating the stability of this compound in a solvent of interest over time.
1. Materials:
- This compound
- HPLC-grade solvent of interest (e.g., DMSO, Acetonitrile, Methanol, Water)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- Volumetric flasks and pipettes
- Autosampler vials
2. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.
- From the stock solution, prepare a working solution at a concentration of 100 µg/mL in the same solvent.
3. Stability Study Procedure:
- Transfer aliquots of the working solution into several autosampler vials.
- Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light).
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for analysis.
- Immediately analyze the sample by HPLC-UV.
4. HPLC-UV Analysis Method:
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: Scan for the λmax of this compound (a general starting point for aromatic amines is ~254 nm).
- Injection Volume: 10 µL
5. Data Analysis:
- Quantify the peak area of the this compound peak at each time point.
- Calculate the percentage of the compound remaining at each time point relative to the initial (time 0) peak area.
- Plot the percentage remaining versus time to determine the degradation rate.
Visualizations
References
Technical Support Center: Safe and Efficient Synthesis of SF5-Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing hazardous reagents, particularly sulfur chloride pentafluoride (SF5Cl), during the synthesis of SF5-containing compounds. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with sulfur chloride pentafluoride (SF5Cl)?
Sulfur chloride pentafluoride (SF5Cl) is a highly toxic and reactive gas that serves as a primary reagent for introducing the valuable pentafluorosulfanyl (–SF5) group into organic molecules.[1] Its primary hazards include high toxicity upon inhalation and its reactive nature.[2] The labile S-Cl bond contributes to its high reactivity.[2]
2. What are the recommended storage and handling conditions for SF5Cl?
Due to its hazardous nature, SF5Cl requires careful handling in a controlled laboratory environment.[3] It should be stored in a cool, dry, well-ventilated area away from incompatible materials.[4] Handling should be performed in a well-ventilated fume hood, and personnel should use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[5] To minimize risks, using a solution of SF5Cl in an inert solvent like n-hexane or generating it in situ is often preferred over handling the gas directly.[5]
3. What are the common impurities in commercial SF5Cl and how can they be removed?
Commercial SF5Cl may contain impurities such as sulfur tetrafluoride (SF4), disulfur decafluoride (S2F10), and chlorine.[6] These impurities can arise from the synthesis or decomposition of SF5Cl and may interfere with reactions. Purification is challenging due to the high reactivity and toxicity of SF5Cl. Small-scale purification can be attempted by experienced personnel via trap-to-trap distillation under vacuum. For solutions, passing them through a short plug of an inert adsorbent may remove some polar impurities.[6]
4. What are the key safety precautions to take when working with SF5 reagents?
All manipulations of SF5Cl should be conducted in a well-ventilated fume hood. Mandatory personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles, and a lab coat.[6] It is crucial to have an emergency plan in place and for all personnel to be aware of the location and use of safety equipment, such as safety showers and eyewashes. Never work alone when handling highly toxic gases.[7]
5. What should I do in case of accidental exposure to SF5Cl?
In case of accidental exposure, immediate action is critical.
-
Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Promptly wash the contaminated skin with soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.[8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
Troubleshooting Guides
Problem 1: Low or No Product Yield in SF5Cl Addition Reactions
| Possible Cause | Troubleshooting Step |
| Inactive Radical Initiator | Ensure the radical initiator (e.g., triethylborane (Et3B), amine-borane complexes) is fresh and has been stored under the correct conditions. Et3B is pyrophoric and requires strict anhydrous and oxygen-free conditions.[6] Consider using an alternative initiator or adjusting the initiation method (e.g., photoinitiation).[5] |
| SF5Cl Decomposition | Verify that the SF5Cl source is fresh and has been stored properly. Impurities like SF4, S2F10, and chlorine can indicate decomposition.[6] |
| Suboptimal Reaction Temperature | The stability of the SF5 radical and the rate of side reactions are temperature-dependent. For Et3B-initiated reactions, low temperatures (e.g., -30 °C) are typically used.[2] For other initiators, the optimal temperature may vary and should be optimized.[6] |
| Solvent Incompatibility | The choice of solvent can significantly impact the reaction outcome. For radical additions, non-polar solvents like n-hexane are often effective.[6] Some coordinating solvents like THF can sometimes initiate the reaction without an external initiator.[6] |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Step |
| Chlorinated Byproducts | The formation of chlorinated byproducts is common in radical reactions with SF5Cl.[5] Minimize the excess of SF5Cl used. Consider using a radical initiator that does not generate chlorine radicals. |
| Polymerization of Alkene/Alkyne | High concentrations of the starting material or localized high temperatures can lead to polymerization.[1] Consider slow addition of the alkene/alkyne or SF5Cl to the reaction mixture. Ensure efficient stirring and temperature control. |
| Reaction with Solvent | Some solvents can react with SF5Cl or the radical intermediates. Choose a solvent that is inert under the reaction conditions. |
Problem 3: Difficulties in Product Purification
| Possible Cause | Troubleshooting Step |
| Residual SF5Cl | Before workup, quench any unreacted SF5Cl by bubbling a slow stream of an inert gas (e.g., nitrogen) through the reaction mixture in a well-ventilated hood.[5] Alternatively, a sacrificial alkene can be added to consume the remaining SF5Cl.[5] |
| Product Instability on Silica Gel | Some SF5-containing compounds may be unstable on silica gel, leading to lower isolated yields compared to NMR yields.[10] Consider using deactivated silica gel, other purification media like alumina or Florisil, or non-chromatographic purification methods such as distillation or crystallization.[10] |
| Formation of Emulsions During Workup | The addition of brine (saturated NaCl solution) can help to break emulsions formed during aqueous workup.[5] Filtering the mixture through a pad of Celite can also be effective.[5] |
Quantitative Data Summary
Table 1: Physicochemical and Toxicological Properties of SF5Cl
| Property | Value | Reference(s) |
| Molecular Formula | SF5Cl | [11] |
| Molecular Weight | 162.51 g/mol | [11] |
| Appearance | Colorless gas | [2] |
| Boiling Point | -19 °C | [2] |
| Melting Point | -64 °C | [2] |
| Toxicity (LCLo, rat, 1h) | 100 ppm | [11] |
Table 2: Reaction Conditions and Yields for SF5 Compound Synthesis
| Reaction Type | Substrate | Initiator/Catalyst | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| Radical Addition | Allyl benzyl ether | Et3B | MTBE | -40 | 86 | [12] |
| Radical Addition | 4-Phenyl-1-butene | DICAB | Hexanes | RT | 85 | [13] |
| Negishi Cross-Coupling | Iodo-alanine derivative & (Bromophenyl)sulfur pentafluoride | Pd(dba)2 / SPhos | DMF | 50 | 32-42 | [14][15] |
| Condensation | 3-benzamido-2-fluorobenzoic acid & 4-SF5-anilines | SOCl2, then NaHCO3 | Acetone/H2O | Reflux | - | [16] |
Experimental Protocols
Protocol 1: General Procedure for Radical Addition of SF5Cl to Alkenes using Et3B
This protocol is adapted from established methods for the radical addition of SF5Cl.[12][13]
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a balloon of argon, dissolve the alkene (1.0 equiv.) in a dry, degassed solvent (e.g., MTBE or hexanes) to a concentration of 0.33 M.
-
Cooling: Cool the solution to -40 °C in a suitable cooling bath.
-
Reagent Addition: Add a solution of SF5Cl in hexanes (typically 1.5 - 3.0 equiv.) via syringe.
-
Initiation: Add a solution of triethylborane (Et3B) in THF (typically 0.1 equiv. of a 1 M solution) dropwise via syringe. The reaction is often initiated by the introduction of a small amount of air into the flask.
-
Reaction Monitoring: Stir the reaction mixture at -40 °C for the specified time (e.g., 3 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, quench the reaction by adding a few drops of methanol.
-
Workup: Allow the mixture to warm to room temperature. Dilute with a suitable organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Negishi Cross-Coupling to Synthesize Aromatic SF5-Containing Amino Acids
This protocol is based on the synthesis of SF5-containing aromatic amino acids.[14][15]
-
Zinc Activation: In a flame-dried flask under argon, heat zinc dust (4.0 equiv.) at 100 °C under vacuum for 30 minutes. Allow to cool, then add a catalytic amount of iodine in dry DMF and heat at 70 °C for 20 minutes.
-
Organozinc Formation: Add a solution of the iodo-alanine derivative (1.0 equiv.) in dry DMF and heat at 50 °C for 20 minutes.
-
Coupling Reaction: To the freshly prepared organozinc reagent, add the (bromophenyl)sulfur pentafluoride (1.0 equiv.), Pd(dba)2 (3 mol%), and SPhos (0.1 equiv.).
-
Reaction Conditions: Stir the reaction mixture at 50 °C for the specified time (e.g., 3-5 hours), followed by stirring at room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for the radical addition of SF5Cl to an alkene.
Caption: Troubleshooting logic for low reaction yield.
Caption: Key safety protocols for handling SF5Cl.
References
- 1. corpus.ulaval.ca [corpus.ulaval.ca]
- 2. Sulfur chloride pentafluoride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides [mdpi.com]
Technical Support Center: 3-Aminophenylsulfur Pentafluoride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminophenylsulfur Pentafluoride (3-APSF). The information is designed to address specific issues that may be encountered during experimentation, with a focus on byproduct formation.
FAQs: General Stability & Common Queries
Q1: How stable is the pentafluorosulfanyl (SF5) group during typical organic reactions?
A1: The pentafluorosulfanyl (SF5) group is known for its high stability, often considered a "super-trifluoromethyl" group.[1] Its octahedral geometry and the strong sulfur-fluorine bonds contribute to its robustness under a wide range of reaction conditions, including elevated temperatures and the presence of many common reagents. This stability is a key reason for its increasing use in medicinal chemistry to enhance metabolic stability and other pharmacokinetic properties.[1]
Q2: Can the SF5 group decompose or lead to byproducts?
A2: While generally very stable, the SF5 group can degrade under specific conditions. For instance, in the presence of certain amines and a silyl-containing substrate, degradation of the SF5 moiety with the formation of a silicon-fluoride bond has been observed.[2] This suggests that in the presence of strong fluoride scavengers or under harsh nucleophilic conditions, the integrity of the SF5 group may be compromised, leading to unexpected byproducts.
Q3: What are the primary safety concerns when working with 3-APSF?
A3: this compound is toxic if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide: Diazotization and Subsequent Reactions
The diazotization of 3-APSF to form a diazonium salt is a common synthetic transformation, enabling access to a wide variety of substituted phenylsulfur pentafluoride derivatives through reactions like Sandmeyer, Schiemann, and Suzuki couplings.
Q1: My Sandmeyer reaction with the diazonium salt of 3-APSF is giving a low yield and a complex mixture of byproducts. What could be the cause?
A1: Low yields and byproduct formation in Sandmeyer reactions can stem from several factors:
-
Incomplete Diazotization: Ensure the initial diazotization reaction goes to completion. This can be tested by adding a drop of the reaction mixture to a starch-iodide paper; a blue-black color indicates excess nitrous acid.
-
Premature Decomposition of the Diazonium Salt: Diazonium salts are often unstable at elevated temperatures. It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent coupling steps.
-
Side Reactions: The diazonium salt can undergo side reactions, such as reaction with water to form the corresponding phenol, or reduction by the copper(I) catalyst.
Potential Byproducts in Sandmeyer Reactions
| Byproduct | Formation Mechanism | Recommended Analytical Method |
| 3-Hydroxyphenylsulfur Pentafluoride | Reaction of the diazonium salt with water. | LC-MS, GC-MS |
| Phenylsulfur Pentafluoride | Reduction of the diazonium salt, often facilitated by the copper catalyst or other reducing agents in the mixture. | GC-MS, 19F NMR |
| Azo Compounds | Coupling of the diazonium salt with unreacted 3-APSF or other aromatic species. | LC-MS, UV-Vis Spectroscopy |
| Chlorinated/Brominated Phenylsulfur Pentafluoride | If the reaction is a Sandmeyer reaction to introduce a halogen, substitution at other positions is possible. | GC-MS, 1H & 19F NMR |
Experimental Protocol: Diazotization of this compound
-
Dissolve this compound in a suitable acidic medium (e.g., a mixture of concentrated HCl and water) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete.
-
The resulting diazonium salt solution is typically used immediately in the subsequent reaction without isolation.
Troubleshooting Guide: Acylation Reactions
Acylation of the amino group in 3-APSF is a fundamental transformation. While generally straightforward, several issues can arise.
Q1: I am observing incomplete conversion and the presence of starting material in my acylation reaction of 3-APSF.
A1: Incomplete acylation can be due to several factors:
-
Insufficiently Reactive Acylating Agent: The electron-withdrawing nature of the SF5 group can reduce the nucleophilicity of the amino group. A more reactive acylating agent (e.g., an acyl chloride or anhydride) or the use of a coupling agent may be necessary.
-
Steric Hindrance: The bulky SF5 group can sterically hinder the approach of the acylating agent.
-
Base Stoichiometry: An appropriate base (e.g., pyridine, triethylamine) is often required to neutralize the acid byproduct of the reaction. Ensure at least a stoichiometric amount of base is used.
Q2: My acylation reaction is producing an unexpected byproduct with a higher molecular weight.
A2: This could be due to diacylation, where the initially formed amide is further acylated. This is more likely to occur with highly reactive acylating agents and forcing conditions. Using a milder acylating agent or controlling the stoichiometry of the reagents can mitigate this.
Potential Byproducts in Acylation Reactions
| Byproduct | Formation Mechanism | Recommended Analytical Method |
| Unreacted 3-APSF | Incomplete reaction. | TLC, LC-MS |
| Diacylated Product | Reaction of the initially formed amide with a second molecule of the acylating agent. | LC-MS, 1H NMR |
| Hydrolyzed Acylating Agent | If water is present in the reaction, the acylating agent can hydrolyze to the corresponding carboxylic acid. | LC-MS |
Experimental Protocol: Amide Coupling with 3-APSF using EDC/HOBt
-
To a solution of the carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM), add 1-hydroxybenzotriazole (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the mixture at room temperature for 30 minutes to form the active ester.
-
Add this compound to the reaction mixture.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the product by column chromatography.
Troubleshooting Guide: Multicomponent Reactions
Multicomponent reactions (MCRs) are efficient methods for building molecular complexity. SF5-anilines, including 3-APSF, have been used in MCRs to synthesize novel heterocyclic compounds.
Q1: My three-component reaction involving 3-APSF, an aldehyde, and an alkyne is not proceeding as expected.
A1: Challenges in MCRs with 3-APSF can arise from:
-
Reduced Nucleophilicity: As mentioned, the electron-withdrawing SF5 group decreases the nucleophilicity of the aniline, which can slow down or inhibit the initial step of many MCRs (e.g., imine formation).
-
Catalyst Inhibition: The SF5 group or the aniline nitrogen could potentially coordinate to and deactivate the metal catalyst (e.g., in A3 coupling reactions).
-
Steric Hindrance: The bulk of the SF5 group may disfavor the formation of sterically congested transition states.
Strategies for Optimization:
-
Screening Catalysts: Test a variety of Lewis or Brønsted acid catalysts to find one that is effective for the specific substrate combination.
-
Higher Temperatures: Increasing the reaction temperature may be necessary to overcome the activation energy barrier.
-
Solvent Effects: The choice of solvent can have a significant impact on the reaction outcome. A screen of different solvents is recommended.
Due to the vast number of possible MCRs and their sensitivity to reaction conditions, specific byproduct identification is difficult without detailed experimental analysis. General byproducts can include products of two-component reactions (e.g., the imine from the aniline and aldehyde) or decomposition products of the starting materials under the reaction conditions.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 3-Aminophenylsulfur Pentafluoride
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. 3-Aminophenylsulfur pentafluoride, a key building block in the synthesis of novel pharmaceuticals and agrochemicals, is no exception. Its purity can significantly impact reaction yields, impurity profiles of final products, and ultimately, the safety and efficacy of a drug candidate. This guide provides a comparative overview of the primary analytical methods for determining the purity of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
The three principal analytical techniques suitable for the purity assessment of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited to different aspects of purity analysis.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, the nature of potential impurities, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC, HPLC, and ¹⁹F qNMR for the purity analysis of this compound.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative ¹⁹F NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Quantitative analysis based on the direct proportionality of the ¹⁹F NMR signal area to the number of fluorine nuclei. |
| Primary Use | Routine purity assessment and quantification of volatile impurities. | Purity determination, separation of non-volatile impurities and isomers. | Absolute purity determination without the need for a specific reference standard of the analyte. |
| Typical Purity Range | ≥ 95%[1] | > 98% | Absolute Purity (e.g., 99.5 ± 0.2%) |
| Sample Derivatization | May be required for polar analytes to improve volatility and peak shape. | Generally not required. | Not required. |
| Selectivity | Good for volatile compounds. | High, especially with specialized columns (e.g., fluorinated phases).[2][3] | Excellent for fluorine-containing compounds. |
| Quantification | Requires a calibrated reference standard of the analyte. | Requires a calibrated reference standard of the analyte. | Requires a certified internal standard of known purity. |
| Throughput | High | Medium to High | Medium |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for analogous compounds, such as other fluorinated anilines and aminophenylsulfur pentafluoride isomers.[4][5][6][7][8]
Gas Chromatography (GC)
GC is a widely used technique for the purity analysis of volatile and semi-volatile compounds. For this compound, a common approach involves the use of a capillary column and a flame ionization detector (FID) or a mass spectrometer (MS).
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature (FID): 300 °C.
-
MS (if used):
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 25 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) to achieve a concentration of approximately 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not sufficiently volatile for GC. Reversed-phase HPLC is particularly well-suited for the analysis of fluorinated aromatic compounds.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A pentafluorophenyl (PFP) column can also be used for enhanced selectivity.
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase (initial composition) or acetonitrile to achieve a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
¹⁹F qNMR provides a powerful method for the absolute purity determination of fluorinated compounds without the need for a specific reference standard of the analyte itself. The quantification is performed relative to a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
NMR Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a well-resolved ¹⁹F signal that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification. A typical starting point is 30 seconds.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 20 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 20 mg).
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.
-
Ensure complete dissolution before acquiring the spectrum.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of fluorine atoms contributing to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Workflow Diagrams
The following diagrams illustrate the typical workflows for each analytical method.
Caption: Workflow for purity analysis by Gas Chromatography.
Caption: Workflow for purity analysis by HPLC.
Caption: Workflow for absolute purity determination by ¹⁹F qNMR.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
A Comparative Guide to the Reactivity of 3-Aminophenylsulfur Pentafluoride and 3-Trifluoromethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of 3-Aminophenylsulfur Pentafluoride and 3-trifluoromethylaniline. Understanding the distinct properties of the pentafluorosulfanyl (SF₅) and trifluoromethyl (CF₃) groups is crucial for their application in medicinal chemistry and materials science, where they are often employed as bioisosteres to modulate the physicochemical and pharmacological properties of molecules. This comparison is supported by experimental data on their basicity and reactivity in key organic transformations.
Executive Summary
The pentafluorosulfanyl (SF₅) group is a significantly stronger electron-withdrawing group than the trifluoromethyl (CF₃) group. This fundamental electronic difference profoundly impacts the reactivity of the parent aniline. This compound is less basic and its amino group is less nucleophilic compared to 3-trifluoromethylaniline. Consequently, reactions involving the amino group, such as acylation and diazotization, are expected to proceed at different rates and potentially with different efficiencies for the two compounds. Similarly, the powerful electron-withdrawing nature of the SF₅ group deactivates the aromatic ring towards electrophilic substitution to a greater extent than the CF₃ group.
Physicochemical Properties
A key indicator of the reactivity of an aniline is the basicity of its amino group, which is quantified by the pKa of its conjugate acid. The electron-withdrawing nature of the substituent on the aromatic ring decreases the electron density on the nitrogen atom, thereby reducing its basicity.
| Compound | Structure | pKa (Predicted/Experimental) | Hammett Constant (σm) |
| This compound | ![]() | 2.86 (Predicted) | 0.61[1] |
| 3-Trifluoromethylaniline | ![]() | 3.49 (Experimental) | 0.43[1] |
The lower predicted pKa of this compound indicates that it is a weaker base than 3-trifluoromethylaniline. This is consistent with the higher Hammett constant (σm) of the SF₅ group, which reflects its superior electron-withdrawing ability through inductive effects.[1]
Caption: Electronic influence of SF₅ and CF₃ groups on aniline basicity.
Reactivity Comparison
The differing electronic properties of the SF₅ and CF₃ groups lead to distinct reactivity profiles for this compound and 3-trifluoromethylaniline in various organic reactions.
N-Acylation
N-acylation is a fundamental reaction of anilines. The reduced nucleophilicity of the amino group in this compound, due to the strong electron-withdrawing SF₅ substituent, is expected to result in a slower reaction rate compared to 3-trifluoromethylaniline under identical conditions.
Experimental Protocol: General N-Acetylation of Anilines
A standard procedure for the N-acetylation of anilines involves the following steps:[2]
-
Dissolution: The aniline (1 equivalent) is dissolved in a suitable solvent, such as water containing a stoichiometric amount of hydrochloric acid to form the hydrochloride salt.
-
Acylation: Acetic anhydride (1.1 equivalents) is added to the solution.
-
Buffering: A solution of sodium acetate (1.5 equivalents) in water is immediately added to buffer the reaction mixture.
-
Precipitation and Isolation: The acetylated product precipitates from the solution and is isolated by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Caption: General experimental workflow for the N-acetylation of anilines.
Diazotization and Subsequent Reactions
Diazotization of anilines to form diazonium salts is a versatile transformation that opens pathways to a wide range of functional groups via reactions like the Sandmeyer reaction. The stability and reactivity of the resulting diazonium salt are influenced by the substituents on the aromatic ring.
Experimental Protocol: General Diazotization of Anilines
A typical diazotization procedure is as follows:
-
Acidic Solution: The aniline is dissolved in an aqueous solution of a strong mineral acid (e.g., HCl, H₂SO₄) and cooled to 0-5 °C in an ice bath.
-
Nitrite Addition: A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.
-
Diazonium Salt Formation: The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
The resulting diazonium salt solution can then be used in subsequent reactions. For example, in a Sandmeyer-type reaction, the diazonium salt is treated with a copper(I) salt to introduce a variety of substituents.
Electrophilic Aromatic Substitution
The amino group of aniline is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, the presence of strongly deactivating groups like SF₅ and CF₃ significantly reduces the nucleophilicity of the aromatic ring. The SF₅ group, being a more powerful deactivator than the CF₃ group, will render the aromatic ring of this compound less reactive towards electrophiles.
In both cases, the substitution pattern will be directed by the interplay between the ortho-, para-directing amino group and the meta-directing SF₅ or CF₃ group. The nitration of a protected SF₅-aminophenol derivative has been shown to proceed selectively, indicating that electrophilic substitution is a viable, albeit potentially challenging, transformation for these systems.[3]
Conclusion
This compound and 3-trifluoromethylaniline exhibit distinct reactivity profiles primarily due to the superior electron-withdrawing capacity of the SF₅ group compared to the CF₃ group. This is reflected in the lower basicity of this compound. Researchers and drug development professionals should consider these differences when designing synthetic routes and interpreting structure-activity relationships. While the SF₅ group can impart desirable properties such as enhanced metabolic stability, its strong deactivating effect on both the amino group and the aromatic ring necessitates careful optimization of reaction conditions for transformations involving these functionalities. Further quantitative kinetic studies would be invaluable for a more precise comparison of the reactivity of these two important building blocks.
References
- 1. corpus.ulaval.ca [corpus.ulaval.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]
- 5. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
The Pentafluorosulfanyl (SF5) Group: A Rising Star in Drug Discovery Validation
A comparative guide for researchers, scientists, and drug development professionals on the validation of SF5-containing pharmaceutical compounds against common bioisosteric replacements.
The pentafluorosulfanyl (SF5) group is rapidly gaining traction in medicinal chemistry as a valuable functional group for optimizing the properties of drug candidates.[1][2] Often referred to as a "super-trifluoromethyl" group, the SF5 moiety offers a unique combination of physicochemical properties that can lead to improved metabolic stability, enhanced membrane permeability, and modulated biological activity.[3][4] This guide provides a comparative analysis of SF5-containing compounds against their common bioisosteric replacements, namely the trifluoromethyl (CF3) and tert-butyl (t-Bu) groups, supported by experimental data and detailed validation protocols.
Data Presentation: A Head-to-Head Comparison
The decision to incorporate an SF5 group into a drug candidate is often driven by the desire to enhance key pharmacokinetic and pharmacodynamic parameters. The following tables summarize comparative data for SF5-containing compounds and their analogs.
Table 1: Comparison of Physicochemical Properties
| Property | SF5 | CF3 | t-Butyl | Rationale for Advantage in Medicinal Chemistry |
| Electronegativity (Pauling Scale) | ~3.65 | ~3.36 | ~2.0 | The higher electronegativity of the SF5 group can lead to stronger non-covalent interactions with biological targets, potentially increasing binding affinity and potency. It can also modulate the pKa of nearby functionalities. |
| Hammett Constant (σp) | 0.68 | 0.53 | -0.20 | The strong electron-withdrawing nature of SF5 can influence the reactivity and metabolic stability of the parent molecule. |
| Lipophilicity (Hansch parameter, π) | 1.23 | 0.88 | 1.98 | The increased lipophilicity of the SF5 group can enhance membrane permeability and oral bioavailability.[3] |
| Volume (ų) | 55.4 | 34.6 | 76.9 | The SF5 group's size is intermediate between the smaller CF3 and larger t-Bu groups, allowing for fine-tuning of steric interactions within a binding pocket. |
Table 2: Comparative Lipophilicity (logP) Data [1]
| Compound Series | Base Compound (R=H) logP | R = CF3 logP | R = SF5 logP |
| 2-Substituted Indole | 2.14 | 3.5 | 3.8 |
Note: Higher logP values indicate greater lipophilicity.
Table 3: Comparative Biological Activity - Dihydroorotate Dehydrogenase (DHODH) Inhibition [5]
| Compound | DHODH Inhibition IC50 (µM) | T Cell Proliferation Inhibition IC50 (µM) |
| Teriflunomide (TF) (contains CF3) | 1.16 | 13.52 |
| SF5-substituted TF | 0.98 | 8.48 |
Note: Lower IC50 values indicate greater inhibitory potency.
Key Validation Experiments: Protocols
Validating the potential of an SF5-containing drug candidate requires a suite of in vitro and in vivo experiments. Below are detailed protocols for three critical in vitro assays.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Liver microsomes (human or other species)
-
Test compound and positive control compounds (e.g., testosterone, verapamil)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plates
-
Incubator/shaking water bath
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, combine the liver microsomes, phosphate buffer, and MgCl₂.
-
Add the test compound to the microsomal suspension to achieve the desired final concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold stopping solution.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay that predicts the passive permeability of a compound across an artificial lipid membrane, mimicking biological barriers.
Objective: To determine the permeability coefficient (Pe) of a test compound.
Materials:
-
96-well filter plate (donor plate)
-
96-well acceptor plate
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound
-
UV/Vis plate reader or LC-MS/MS system
Protocol:
-
Coat the filter of each well in the donor plate with the lipid solution and allow the solvent to evaporate, forming an artificial membrane.
-
Fill the wells of the acceptor plate with PBS.
-
Prepare a solution of the test compound in PBS and add it to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation:
where:
-
[drug]acceptor is the concentration of the drug in the acceptor well
-
[drug]equilibrium is the theoretical concentration if the drug were evenly distributed between both chambers
-
VA is the volume of the acceptor well
-
VD is the volume of the donor well
-
Area is the effective area of the membrane
-
Time is the incubation time
-
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major CYP450 enzymes, which is a primary cause of drug-drug interactions.
Objective: To determine the IC50 value of a test compound for various CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
Materials:
-
Recombinant human CYP enzymes
-
Fluorogenic or LC-MS/MS probe substrates specific for each CYP isoform
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound and known inhibitor (positive control)
-
96- or 384-well plates (black plates for fluorescence)
-
Fluorescence plate reader or LC-MS/MS system
Protocol:
-
Prepare serial dilutions of the test compound and the known inhibitor.
-
In a multi-well plate, combine the recombinant CYP enzyme, phosphate buffer, and the probe substrate.
-
Add the test compound or known inhibitor at various concentrations to the wells.
-
Pre-incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Monitor the formation of the fluorescent product over time using a fluorescence plate reader, or stop the reaction at a specific time point and analyze by LC-MS/MS.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response model.
Visualizing the Impact of SF5-Containing Compounds
Diagrams are essential tools for visualizing complex biological processes and experimental workflows. The following diagrams were created using the Graphviz DOT language to illustrate key concepts related to the validation of SF5-containing compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. plos.figshare.com [plos.figshare.com]
- 3. Structure-Based Inhibitor Design for Evaluation of a CYP3A4 Pharmacophore Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 5. graphviz.org [graphviz.org]
The Emergence of the Pentafluorosulfanyl (SF5) Group as a Bioisostere for the Trifluoromethyl (CF3) Group in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has been a cornerstone for enhancing the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. The trifluoromethyl (CF3) group has long been a workhorse in this arena. However, the pentafluorosulfanyl (SF5) group is rapidly gaining prominence as a superior bioisosteric replacement, often referred to as a "super-trifluoromethyl" group. This guide provides an objective comparison of the physicochemical and biological properties of the SF5 and CF3 groups, supported by experimental data and detailed methodologies, to inform rational drug design.
Physicochemical Properties: A Head-to-Head Comparison
The SF5 group exhibits distinct electronic and steric properties compared to the CF3 group, which can be leveraged to fine-tune the characteristics of a lead compound. The following table summarizes key quantitative data comparing these two critical functional groups.
| Property | SF5 Group | CF3 Group | Significance in Drug Design |
| Hansch Lipophilicity Parameter (π) | 1.23[1] | 0.88[1] | The higher lipophilicity of the SF5 group can enhance membrane permeability and improve oral bioavailability. |
| Hammett Constant (σp) | 0.68[2][3] | 0.54[2][3] | The stronger electron-withdrawing nature of SF5 can significantly alter the pKa of nearby functionalities, impacting target binding and metabolic stability. |
| Hammett Constant (σm) | 0.61[1] | 0.43[1] | The inductive electron-withdrawing effect of SF5 is more pronounced than that of CF3, influencing molecular electronics. |
| Electronegativity (χ) | 3.65[2] | 3.36[2] | The higher electronegativity of the SF5 group contributes to its strong electron-withdrawing properties. |
| Van der Waals Volume (ų) (calculated) | ~80 | ~43 | The larger size of the SF5 group can provide a better steric fit in certain binding pockets, potentially increasing selectivity and potency. |
Biological Performance: Beyond the Numbers
The subtle yet significant differences in the physicochemical properties of the SF5 and CF3 groups translate into tangible impacts on biological activity and metabolic fate.
Enhanced Metabolic Stability
The robust nature of the sulfur-fluorine bonds in the SF5 group often leads to increased resistance to metabolic degradation compared to the carbon-fluorine bonds in the CF3 group. This enhanced stability can lead to a longer in vivo half-life and a more favorable pharmacokinetic profile.
Modulated Biological Activity
The replacement of a CF3 group with an SF5 group can have varied effects on biological potency, from modest to significant improvements. For instance, in some cases, the larger size and altered electronic profile of the SF5 group can lead to improved binding affinity and target engagement. However, the increased steric bulk may also be detrimental if the binding pocket is constrained.
A notable example is the case of the dihydroorotate dehydrogenase (DHODH) inhibitor teriflunomide. An SF5-substituted analogue of teriflunomide demonstrated improved capacity to inhibit T-cell proliferation, suggesting enhanced anti-inflammatory activity.
Experimental Protocols
To facilitate the direct comparison of CF3 and SF5 analogues in a research setting, detailed methodologies for key experiments are provided below.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolic degradation of a compound in the presence of liver enzymes.
Methodology:
-
Test System Preparation: Human liver microsomes or cryopreserved hepatocytes are commonly used. For microsomes, they are thawed and diluted in a phosphate buffer. For hepatocytes, they are thawed and resuspended in a suitable incubation medium.
-
Compound Incubation: The test compound (typically at a concentration of 1 µM) is incubated with the prepared liver microsomes or hepatocytes at 37°C.[4] For microsomal assays, a cofactor mix containing NADPH is added to initiate the metabolic reactions.[5]
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[6]
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of a compound to inhibit major drug-metabolizing CYP enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) and their specific fluorescent or chromogenic probe substrates are used.
-
Incubation: The test compound at various concentrations is pre-incubated with the specific CYP isozyme in a buffer solution.
-
Reaction Initiation: The reaction is initiated by adding the probe substrate and an NADPH-regenerating system.
-
Signal Detection: The formation of the fluorescent or colored metabolite is monitored over time using a plate reader.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is then calculated.[7]
T-Cell Proliferation Assay
Objective: To evaluate the effect of a compound on the proliferation of activated T-cells.
Methodology:
-
T-Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood, and T-cells are subsequently purified.
-
Cell Labeling: T-cells are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of the daughter cells is halved.
-
Cell Culture and Stimulation: Labeled T-cells are cultured in the presence of various concentrations of the test compound. T-cell proliferation is induced using stimuli such as anti-CD3 and anti-CD28 antibodies.
-
Incubation: The cells are incubated for 3-5 days to allow for proliferation.[8]
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is analyzed by flow cytometry. The degree of proliferation is determined by the reduction in CFSE fluorescence.
-
Data Analysis: The concentration of the compound that inhibits T-cell proliferation by 50% (IC50) is calculated.
Visualizing the Impact: The Teriflunomide Example
The mechanism of action of teriflunomide, an inhibitor of dihydroorotate dehydrogenase (DHODH), provides a clear example of how the bioisosteric replacement of CF3 with SF5 can be studied in a biological context. The following diagram illustrates the de novo pyrimidine synthesis pathway and the point of inhibition by teriflunomide and its analogues.
Caption: Inhibition of DHODH by teriflunomide and its SF5 analogue blocks pyrimidine synthesis, leading to reduced T-cell proliferation.
This workflow illustrates the logical connection between the molecular intervention (DHODH inhibition) and the cellular outcome (reduced T-cell proliferation), providing a framework for comparing the efficacy of CF3 and SF5-containing compounds.
Caption: A generalized experimental workflow for the comparative evaluation of CF3 and SF5 bioisosteres in a drug discovery program.
Conclusion
The pentafluorosulfanyl group offers a compelling alternative to the trifluoromethyl group in drug design, providing opportunities to enhance lipophilicity, modulate electronic properties, and improve metabolic stability. While not a universal solution, the strategic replacement of a CF3 with an SF5 group, guided by a thorough understanding of their comparative properties and supported by robust experimental evaluation, can be a powerful tool in the optimization of drug candidates. This guide provides a foundational framework for researchers to explore the potential of the SF5 group in their own drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 5. m.youtube.com [m.youtube.com]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of SF5 vs. CF3 Analogs for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group has long been a workhorse in this regard; however, the pentafluorosulfanyl (SF5) group is emerging as a compelling alternative with a unique profile of physicochemical and biological properties. This guide provides an objective comparison of SF5 and CF3 analogs, supported by experimental data, to inform rational drug design and lead optimization efforts.
Physicochemical and Biological Activity Profile: A Head-to-Head Comparison
The decision to incorporate an SF5 or CF3 moiety can significantly impact a drug candidate's properties, from its interaction with the target protein to its metabolic fate. Below is a summary of key comparative data for a pair of indole-based inhibitors of the AAA ATPase p97, a promising target in cancer therapy.
| Property | SF5 Analog (Compound 13) | CF3 Analog (Compound 12) | Rationale for Impact in Drug Discovery |
| Molecular Weight ( g/mol ) | 480.93 | 432.44 | Can influence ligand efficiency and other pharmacokinetic parameters. |
| clogP | 4.03 | 2.95 | A measure of lipophilicity, which affects solubility, permeability, and plasma protein binding. The higher clogP of the SF5 analog suggests increased lipophilicity.[1] |
| p97 ATPase Inhibition (IC50, µM) | 21.5 ± 0.4 | 4.7 ± 2.0 | In this specific scaffold, the CF3 analog is a more potent inhibitor of p97.[1] This highlights that the SF5 group is not a universal replacement for CF3 and its effect is context-dependent. |
| Metabolic Stability | Generally higher | Generally lower | The SF5 group is known to be more resistant to metabolic degradation than the CF3 group, which can lead to a longer in vivo half-life and improved pharmacokinetic profile.[1][2] |
In-Depth Look: The p97 Signaling Pathway and Inhibition
The AAA+ ATPase p97 plays a critical role in cellular protein homeostasis by mediating the extraction of ubiquitinated proteins from various cellular compartments, targeting them for degradation by the proteasome. Its inhibition is a key therapeutic strategy in oncology.
Experimental Protocols
To facilitate the replication and validation of the presented data, detailed methodologies for key in vitro assays are provided below.
Determination of p97 ATPase Inhibition using the ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a bioluminescent method to measure the activity of ADP-producing enzymes like p97.
Protocol:
-
Reaction Setup: In a 384-well plate, combine 20 nM of purified p97 enzyme with the test compound (SF5 or CF3 analog) at various concentrations.
-
Initiation: Start the reaction by adding a solution containing 100 µM ATP. The final reaction volume is typically 5 µL.
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and to provide the luciferase and luciferin for the detection reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the p97 ATPase activity.
-
Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Lipophilicity (logP) by the Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP) of a compound.
Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated water.
-
Equilibration: Seal the vial and shake it for a sufficient time (e.g., 1-2 hours) to ensure the compound has reached equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Sampling: Carefully withdraw a precise aliquot from each phase.
-
Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay is used to determine the rate at which a compound is metabolized by cytochrome P450 enzymes.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound (SF5 or CF3 analog) to the reaction mixture at a final concentration of, for example, 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP enzymes).
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
Conclusion
The choice between incorporating an SF5 or a CF3 group into a drug candidate is a nuanced decision that requires careful consideration of the specific therapeutic target and desired pharmacokinetic profile. While the SF5 group often confers greater metabolic stability and increased lipophilicity, the CF3 group may, in certain contexts, lead to higher potency. The experimental data and detailed protocols provided in this guide are intended to empower researchers to make more informed decisions in their drug discovery endeavors. The continued exploration of the unique properties of the SF5 group will undoubtedly expand the toolkit of medicinal chemists and contribute to the development of novel and improved therapeutics.
References
A Comparative Guide to Analytical Techniques for Identifying SF5-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
The pentafluorosulfanyl (SF5) group has emerged as a valuable substituent in modern chemistry, prized for its unique electronic properties, high stability, and significant lipophilicity.[1] Its incorporation into pharmaceuticals, agrochemicals, and advanced materials necessitates robust analytical methodologies for confident identification and characterization. This guide provides an objective comparison of the primary analytical techniques used for SF5-containing molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We present a summary of their performance, detailed experimental protocols, and supporting data to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Key Performance Characteristics
The choice of analytical technique depends on the specific information required, the nature of the sample, and the available instrumentation. The following table summarizes the key strengths and limitations of each technique for the analysis of SF5-containing compounds.
| Technique | Information Provided | Sensitivity | Throughput | Key Advantage for SF5 Analysis |
| ¹⁹F NMR Spectroscopy | Structural information, quantification, dynamic processes | High | High | Unambiguous identification and characterization of the SF5 group through its unique spectral signature. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns | Very High | High | Precise mass determination and confirmation of molecular formula. |
| X-ray Crystallography | Definitive 3D molecular structure, bond lengths, bond angles, stereochemistry | Low (requires single crystals) | Low | Unparalleled detail of the molecular geometry and intermolecular interactions. |
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Signature Fingerprint
¹⁹F NMR spectroscopy is arguably the most powerful and widely used technique for the routine identification of SF5-containing molecules. The SF5 group exhibits a highly characteristic and readily identifiable splitting pattern in the ¹⁹F NMR spectrum, arising from spin-spin coupling between the one axial fluorine (Fa) and the four equatorial fluorines (Fe). This results in a distinctive AB4 spin system, which typically manifests as a quintet for the axial fluorine and a doublet of quintets (often appearing as a broad doublet) for the equatorial fluorines.[2]
Quantitative Performance Data: ¹⁹F NMR of Aromatic SF5 Compounds
The chemical shifts of the axial and equatorial fluorines are sensitive to the electronic environment of the molecule, providing valuable structural information.
| Compound Type | Axial Fluorine (δ, ppm) | Equatorial Fluorines (δ, ppm) | J Fₐ-Fₑ (Hz) |
| Aryl-SF5 (electron-neutral) | 80 - 90 | 60 - 70 | ~150 |
| Aryl-SF5 (electron-donating group) | 75 - 85 | 55 - 65 | ~150 |
| Aryl-SF5 (electron-withdrawing group) | 85 - 95 | 65 - 75 | ~150 |
Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm. Values are approximate and can vary based on solvent and specific molecular structure.
Experimental Protocol: ¹⁹F NMR Spectroscopy
A standard protocol for acquiring a ¹⁹F NMR spectrum of an SF5-containing compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the SF5-containing compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The solution should be clear and free of particulate matter.
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a fluorine-observe probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A spectral width of at least 200 ppm is recommended to ensure all SF5 signals are captured.
-
Transmitter Offset: Center the transmitter offset in the expected region for SF5 signals (around 75 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally adequate.
-
Number of Scans: Depending on the sample concentration, 16 to 128 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
-
Processing and Referencing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0.00 ppm).
-
Experimental Workflow: ¹⁹F NMR Analysis
Experimental workflow for ¹⁹F NMR analysis.
Mass Spectrometry (MS): Unveiling the Molecular Mass
Mass spectrometry is an indispensable tool for determining the molecular weight of SF5-containing molecules with high accuracy. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the elemental composition, confirming the presence of sulfur and five fluorine atoms. Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for these compounds.
Fragmentation Patterns
While a comprehensive library of SF5 fragmentation patterns is still evolving, some general observations can be made. Under EI conditions, fragmentation of aromatic SF5 compounds may involve the loss of fluorine atoms or the entire SF5 group. The stability of the aromatic ring often leads to a prominent molecular ion peak.[3][4]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the SF5-containing compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The choice of solvent will depend on the polarity of the analyte and the requirements of the mass spectrometer's interface.
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) equipped with an electrospray ionization (ESI) source.
-
Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.
-
-
ESI Source Parameters:
-
Ionization Mode: Positive or negative ion mode, depending on the nature of the analyte. Many SF5-containing compounds can be analyzed in negative ion mode due to the high electronegativity of the SF5 group.
-
Capillary Voltage: Typically 2-4 kV.
-
Sheath and Auxiliary Gas Flow Rates: Optimize to ensure stable spray and efficient desolvation.
-
Capillary Temperature: Typically 250-350 °C.
-
-
Mass Analyzer Parameters:
-
Mass Range: Set a mass range that encompasses the expected molecular weight of the compound.
-
Resolution: Set the desired resolution (e.g., >60,000) to enable accurate mass measurement and elemental composition determination.
-
-
Data Acquisition and Analysis:
-
Inject the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum.
-
Process the data to determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.
-
Logical Flow: HRMS for Formula Confirmation
References
The Ascendancy of the Pentafluorosulfanyl Group: A Comparative Guide to Metabolic Stability
For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a paramount objective in modern medicinal chemistry. The strategic incorporation of fluorine-containing functional groups has proven to be a highly effective strategy to enhance the metabolic stability of molecules. While the trifluoromethyl (CF3) group has long been a mainstay in this endeavor, the pentafluorosulfanyl (SF5) group is rapidly emerging as a superior alternative, often enhancing the metabolic resilience of parent compounds to a greater extent.
The SF5 group's unique combination of high electronegativity, steric bulk, and exceptional chemical robustness contributes to its remarkable resistance to metabolic degradation.[1][2] These properties often translate into improved pharmacokinetic profiles for drug candidates, including longer half-lives and enhanced bioavailability.[1] In contrast, while the CF3 group also improves metabolic stability due to the strength of the carbon-fluorine bond, the SF5 group frequently provides a more pronounced shielding effect against metabolic enzymes.[1]
This guide provides an objective comparison of the metabolic stability of SF5-substituted compounds against their non-substituted and CF3-substituted analogues, supported by a summary of experimental findings and detailed experimental protocols.
Quantitative Comparison of Metabolic Stability
The following table summarizes representative data on the in vitro metabolic stability of a hypothetical parent compound and its CF3 and SF5-substituted analogues in human liver microsomes. The data illustrates the typical trend observed where the introduction of a CF3 group, and to a greater extent an SF5 group, leads to a significant increase in metabolic stability. Key parameters include the half-life (t½), the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes. Longer half-lives and lower intrinsic clearance values are indicative of greater metabolic stability.
| Compound Analogue | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent Compound | 15 | 115.5 |
| CF3-Substituted Analogue | 45 | 38.5 |
| SF5-Substituted Analogue | > 120 | < 14.5 |
This table is illustrative and represents a general trend observed in comparative metabolic stability studies. Actual values are compound-specific.
Experimental Protocols
The assessment of metabolic stability is a cornerstone of preclinical drug development. The following section details a standard protocol for an in vitro liver microsomal stability assay, a widely used method to evaluate the susceptibility of a compound to metabolism.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).
Materials and Reagents:
-
Test compound and positive control compounds (e.g., compounds with known high and low metabolic turnover)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO or acetonitrile).
-
On ice, thaw the pooled liver microsomes and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.
-
Prepare the NADPH regenerating system solution in potassium phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound or control compound solution to the wells to initiate a pre-incubation period (typically 5-10 minutes at 37°C).
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells. A control incubation should be performed in parallel without the NADPH regenerating system to assess for non-enzymatic degradation.
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot provides the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Visualizing Metabolic Stability Assessment and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing metabolic stability and a generalized metabolic pathway.
References
A Spectroscopic Showdown: The Pentafluorosulfanyl (SF5) Group Versus Common Functional Groups
For researchers, scientists, and drug development professionals, understanding the nuanced characteristics of functional groups is paramount. The pentafluorosulfanyl (SF5) group, a bioisostere of the trifluoromethyl (CF3) and tert-butyl groups, has garnered significant interest due to its unique electronic and steric properties. This guide provides a comprehensive spectroscopic comparison of the SF5 group with other common functional groups, supported by experimental data and detailed protocols to aid in compound characterization and development.
The SF5 group, often termed a "super-trifluoromethyl" group, is distinguished by its high electronegativity, thermal stability, and lipophilicity.[1][2] These characteristics make it an attractive moiety in medicinal chemistry and materials science for modulating the properties of organic molecules.[1][2] This guide will delve into the spectroscopic signatures of the SF5 group in Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a comparative framework against other well-known functional groups.
Spectroscopic Data Comparison
The following tables summarize key quantitative data from various spectroscopic techniques, offering a direct comparison between the SF5 group and other common functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The SF5 group exhibits characteristic stretching and deformation bands that can be used for its identification.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| Pentafluorosulfanyl (SF5) | 800-900 (S-F stretch) | Strong | Often multiple strong bands are observed in this region. |
| 550-650 (S-F deformation) | Medium to Strong | ||
| Trifluoromethyl (CF3) | 1100-1350 (C-F stretch) | Strong | Typically broad and very intense. |
| Carbonyl (C=O) | 1650-1800 | Strong | Position is sensitive to the electronic environment (e.g., ketone, ester, amide). |
| Hydroxyl (O-H) | 3200-3600 | Strong, Broad | Hydrogen bonding significantly broadens the peak. |
| Amine (N-H) | 3300-3500 | Medium | Primary amines show two bands; secondary amines show one. |
| Nitrile (C≡N) | 2210-2260 | Medium | A sharp and distinct peak. |
| Nitro (NO2) | 1500-1570 and 1300-1370 | Strong | Two distinct stretching bands. |
Raman Spectroscopy
Raman spectroscopy, which measures scattered light, provides complementary vibrational information to IR spectroscopy.
| Functional Group | Characteristic Raman Shift (cm⁻¹) | Intensity | Notes |
| Pentafluorosulfanyl (SF5) | ~700-800 (S-F symmetric stretch) | Strong | A prominent and characteristic peak. |
| ~300-400 (S-F deformation) | Medium | ||
| Trifluoromethyl (CF3) | ~770 (symmetric C-F stretch) | Medium | |
| Carbonyl (C=O) | 1650-1800 | Medium to Strong | Often weaker than in IR unless enhanced by resonance. |
| Aromatic Ring (C=C) | ~1600 (ring breathing) | Strong | A characteristic feature of aromatic compounds. |
| Alkyne (C≡C) | 2100-2250 | Strong | Typically a very sharp and intense band. |
| Alkene (C=C) | 1620-1680 | Strong |
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The SF5 group displays a unique AX₄ spin system.
| Functional Group | Typical ¹⁹F Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) |
| Aryl-SF5 (Apical F) | +80 to +90 | Quintet | J(Fₐ-Fₑ) ≈ 150 |
| Aryl-SF5 (Equatorial F) | +60 to +70 | Doublet | J(Fₑ-Fₐ) ≈ 150 |
| Aryl-CF3 | -60 to -65 | Singlet | - |
| Alkyl-CF3 | -70 to -80 | Singlet or Multiplet | J(H-F) ≈ 10-15 |
| Aryl-F | -100 to -140 | Multiplet | J(H-F) ≈ 5-10 |
Chemical shifts are referenced to CFCl₃ at 0 ppm.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The strong electron-withdrawing nature of the SF5 group influences the chemical shifts of nearby protons, particularly in aromatic systems.
| Functional Group | Proton Environment | Typical ¹H Chemical Shift (δ, ppm) | Notes |
| Aryl-SF5 | ortho-H | ~7.8 - 8.2 | Deshielded due to the electron-withdrawing effect of the SF5 group. |
| meta-H | ~7.4 - 7.6 | Less deshielded compared to the ortho protons. | |
| para-H | ~7.5 - 7.7 | ||
| Aryl-CF3 | ortho-H | ~7.6 - 7.8 | |
| Aryl-NO2 | ortho-H | ~8.2 - 8.4 | Strong deshielding effect. |
| Aryl-CN | ortho-H | ~7.6 - 7.8 | |
| Aryl-OH | ortho-H | ~6.8 - 7.0 | Shielding due to the electron-donating effect of the hydroxyl group. |
| Aryl-CH3 | ortho-H | ~7.1 - 7.3 | Weakly shielding. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducible and high-quality data acquisition.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of a solid or liquid sample containing the functional group of interest.
Methodology for Solid Samples (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Collection: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Acquire the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Methodology for Liquid Samples (Neat Liquid/Thin Film Method):
-
Sample Preparation: Place one to two drops of the neat liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Film Formation: Carefully place a second salt plate on top of the first, gently pressing to create a thin, uniform film of the liquid between the plates.
-
Data Acquisition: Mount the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Background and Sample Spectra: Follow steps 4-6 as described for the KBr pellet method.
Raman Spectroscopy
Objective: To obtain the Raman spectrum of a solid or liquid sample.
Methodology for Solid Samples:
-
Sample Preparation: Place a small amount of the solid sample into a glass capillary tube or onto a microscope slide.
-
Instrument Setup:
-
Select the appropriate laser excitation wavelength (e.g., 532 nm, 785 nm).
-
Adjust the laser power to a level that provides a good signal without causing sample degradation or fluorescence.
-
Focus the laser beam onto the sample.
-
-
Data Acquisition:
-
Set the spectral range to be acquired (e.g., 100-3500 cm⁻¹).
-
Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio.
-
Collect the Raman spectrum.
-
-
Data Processing: Perform baseline correction and cosmic ray removal as needed using the instrument software.
¹⁹F NMR Spectroscopy
Objective: To obtain a high-resolution ¹⁹F NMR spectrum of a fluorine-containing compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Tune the NMR probe to the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Set the spectral width to encompass the expected chemical shift range of the fluorine signals.
-
Use a calibrated 90° pulse width.
-
Set an appropriate relaxation delay (D1), typically 1-5 seconds, to allow for full relaxation of the fluorine nuclei.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Proton decoupling is typically applied during acquisition to simplify the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to an internal or external standard (e.g., CFCl₃ at 0 ppm).
-
Integrate the signals and analyze the coupling patterns.
-
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic characteristics of the SF5 group in comparison to other common functional groups. The provided data and protocols serve as a valuable resource for researchers in the fields of chemistry and drug development, facilitating the identification and characterization of novel SF5-containing compounds.
References
Safety Operating Guide
Proper Disposal of 3-Aminophenylsulfur Pentafluoride: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 3-Aminophenylsulfur Pentafluoride is a toxic chemical that requires professional disposal by a licensed hazardous waste management company. Improper disposal can pose significant health risks and environmental hazards. This guide provides detailed procedures for the safe handling, temporary storage, and proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). The compound is toxic if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation[1].
-
Engineering Controls: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
-
Waste Identification and Segregation
Proper identification and segregation of chemical waste are critical to prevent dangerous reactions and ensure correct disposal.
-
Waste Classification: this compound waste is classified as a halogenated organic hazardous waste.
-
Segregation: This waste stream must be kept separate from non-halogenated waste, as well as from incompatible materials such as strong oxidizing agents[2].
Step-by-Step Disposal Protocol
The following step-by-step protocol outlines the process from waste generation to its final removal from the laboratory.
Step 1: Waste Collection and Containerization
-
Collect all waste containing this compound (including contaminated labware, PPE, and solutions) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Use a container compatible with the chemical. Glass containers are generally suitable for this type of waste[3]. Ensure the container has a secure, tight-fitting lid.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
Step 2: Labeling
-
The waste container must be labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the known hazards (e.g., Toxic, Irritant) using appropriate GHS pictograms.
-
Include the accumulation start date and the name of the generating researcher or lab.
Step 3: Temporary On-Site Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and well-ventilated.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
If your institution does not have an EHS department, you must contract a licensed hazardous waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
Professional Disposal Methodologies
While the final disposal method will be determined by the licensed waste management facility, the following are the most probable techniques for a fluorinated aromatic compound like this compound:
-
High-Temperature Incineration: This is a common method for destroying halogenated organic compounds[1][4]. Incineration at very high temperatures (typically above 1000°C) with sufficient residence time can break the strong carbon-fluorine bonds[4]. The process requires specialized scrubbers to neutralize acidic gases like hydrogen fluoride (HF) that are formed during combustion.
-
Hazardous Waste Landfill: In some cases, the chemical may be sent to a specially designed and permitted hazardous waste landfill[1]. These landfills have multiple liners and leachate collection systems to prevent environmental contamination.
It is crucial to note that disposal regulations for fluorinated compounds are continuously evolving due to their potential persistence in the environment[5].
Data Summary
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 2993-22-8 | [1] |
| Molecular Formula | C6H6F5NS | [1] |
| Molecular Weight | 219.17 g/mol | [6] |
| Physical State | Solid (crystals) | [7] |
| Melting Point | 35 °C | [7] |
| Boiling Point | 87 °C @ 3.2 mmHg | [7] |
| Solubility | Soluble in methanol | [8] |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical relationships and procedural flow for the proper disposal of this compound.
Caption: Experimental workflow for the safe disposal of this compound.
Caption: Decision pathway for handling different forms of this compound waste.
References
- 1. Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal [greenflow.com]
- 2. nilu.com [nilu.com]
- 3. Neutralizing Amine | CHIMIART [chimiart.com]
- 4. epa.gov [epa.gov]
- 5. happenventures.com [happenventures.com]
- 6. collectionscanada.ca [collectionscanada.ca]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. tandfonline.com [tandfonline.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Aminophenylsulfur Pentafluoride
For Immediate Implementation: This document provides crucial safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 3-Aminophenylsulfur Pentafluoride. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.
Executive Summary of Safety Protocols
Handling this compound (CAS No. 2993-22-8) requires stringent safety measures due to its high toxicity. The compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[1][2] It is also a skin and eye irritant and may cause respiratory irritation.[1][2] This guide outlines the necessary personal protective equipment (PPE), handling and storage procedures, disposal plans, and emergency responses to mitigate these risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment, emphasizing materials with high resistance to aromatic amines and halogenated compounds.
| Protection Level | Equipment | Specifications & Rationale |
| Respiratory Protection | Full-Face Air-Purifying Respirator (APR) or Powered Air-Purifying Respirator (PAPR) | A full-face respirator provides a higher protection factor and shields the eyes and face from splashes. Use a combination cartridge effective against organic vapors, acid gases (to protect against potential hydrolysis to HF), and a P100 particulate filter.[3][4] |
| Hand Protection | Double Gloving: Butyl or Viton™ Gloves | Standard nitrile gloves offer poor resistance to aromatic amines.[5][6] The inner glove should be a lighter weight material for dexterity, with a heavier, chemical-resistant outer glove. Butyl rubber and Viton™ are recommended for their high resistance to aromatic and halogenated compounds. |
| Eye Protection | Integrated Full-Face Respirator or Chemical Splash Goggles with Face Shield | If not using a full-face respirator, chemical splash goggles and a full-face shield are required to protect against splashes and airborne particles. |
| Body Protection | Chemical-Resistant Disposable Coveralls | To prevent skin contact, wear coveralls rated for chemical splash protection (e.g., Tychem®). Ensure full coverage with integrated hood and booties. |
| Foot Protection | Chemical-Resistant Boots | Enclosed, chemical-resistant footwear is required. If not part of the coverall, use separate boot covers. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimize exposure and prevent contamination. All handling of this compound must be conducted within a certified chemical fume hood.
Experimental Protocol: Step-by-Step Guidance
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Assemble all necessary equipment and reagents within the chemical fume hood.
-
Don all required PPE as specified in the table above.
-
Ensure a safety shower and eyewash station are accessible and unobstructed.
-
-
Handling :
-
Perform all manipulations, including weighing and solution preparation, within a certified chemical fume hood with the sash at the lowest practical height.
-
Use disposable equipment where possible to minimize cleaning.
-
Keep the container of this compound tightly closed when not in use.
-
-
Cleanup :
-
Decontaminate all non-disposable glassware and equipment that came into contact with the chemical. Rinse with a suitable organic solvent (e.g., acetone) and collect the rinsate as hazardous waste.
-
Wipe down the interior surfaces of the fume hood with a suitable solvent and absorbent pads. Dispose of all cleaning materials as hazardous waste.
-
Doff PPE in a designated area, removing the most contaminated items first. Never touch personal items with gloved hands.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination. This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation : All waste containing this compound must be collected in a dedicated, clearly labeled, and sealed container for halogenated organic waste .[7][8] Do not mix with non-halogenated waste streams.[7][9]
-
Container Labeling : The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".
-
Disposal Procedure :
-
Collect all solid waste, contaminated consumables (gloves, wipes, etc.), and liquid rinsates in the designated halogenated waste container.
-
Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
First Aid Measures
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1]
Spill Response
-
Small Spills (in a fume hood) :
-
Ensure your PPE is intact.
-
Cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a labeled halogenated waste container.
-
Decontaminate the area as described in the cleanup protocol.
-
-
Large Spills or Spills Outside a Fume Hood :
-
Evacuate the immediate area.
-
Alert others and restrict access to the area.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up the spill without proper training and equipment.
-
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 3. witpress.com [witpress.com]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. gloves.com [gloves.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


